p-Tolylmaleimide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFXNGDHQPMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-85-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID10167512 | |
| Record name | Maleimide, N-p-tolyl- | |
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Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-28-3, 25989-85-9 | |
| Record name | N-(4-Methylphenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,p-Tolylmaleimide | |
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| Record name | NSC148146 | |
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| Record name | p-Tolylmaleimide | |
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| Record name | Maleimide, N-p-tolyl- | |
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| Record name | N-(PARA-TOLYL)-MALEIMIDE | |
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| Record name | N,P-TOLYLMALEIMIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to p-Tolylmaleimide (CAS Number: 1631-28-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-Tolylmaleimide (also known as N-(4-Methylphenyl)maleimide), a versatile chemical compound with significant applications in polymer chemistry, organic synthesis, and bioconjugation. This document details its physicochemical properties, provides spectral analysis data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores its role as an inhibitor of the water channel Aquaporin Z and its utility in the development of advanced polymers and bioconjugates.
Chemical and Physical Properties
This compound is an organic compound featuring a maleimide core substituted with a p-tolyl group.[1] This substitution enhances its reactivity and solubility in organic solvents.[1] It is a solid at room temperature and is recognized for its utility in Diels-Alder reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1631-28-3 | [1][2][3] |
| IUPAC Name | 1-(4-methylphenyl)pyrrole-2,5-dione | [3] |
| Synonyms | N-p-Tolylmaleimide, N-(4-Methylphenyl)maleimide, 1-(p-Tolyl)-1H-pyrrole-2,5-dione | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Melting Point | 149.5 °C | [2] |
| Appearance | White to yellow powder/crystal | [1] |
| XLogP3 | 1.5 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Limited aqueous solubility | --- |
| Polar Organic Solvents | More soluble | e.g., Dimethyl sulfoxide (DMSO), Acetone |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (5.34 mM) | Sonication is recommended. |
| DMSO | 1.87 mg/mL (9.99 mM) | Sonication is recommended. |
Spectral Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Table 3: Summary of Spectral Data for this compound
| Technique | Key Peaks/Features | Source |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the tolyl group and the vinyl protons of the maleimide ring. | [4] |
| ¹³C NMR | Peaks for the carbonyl carbons, aromatic carbons, vinyl carbons, and the methyl carbon. | [3] |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the imide, C=C stretching of the alkene, and aromatic C-H stretching. | [3] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 187, with characteristic fragmentation patterns. | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-arylmaleimides, including this compound, is a two-step process starting from maleic anhydride and the corresponding aniline (p-toluidine).
Step 1: Synthesis of N-(p-Tolyl)maleamic acid
-
In a fume hood, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of p-toluidine (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the resulting mixture for 1-2 hours. The N-(p-Tolyl)maleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried N-(p-Tolyl)maleamic acid (1 equivalent), anhydrous sodium acetate (0.5-1 equivalent), and acetic anhydride (3-5 equivalents).
-
Heat the mixture to 80-100°C with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude this compound.
-
Stir the suspension vigorously for 15-30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
Purification of this compound
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol or cyclohexane.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
The purity of the final product can be assessed by measuring its melting point and through spectroscopic analysis (NMR, IR).
Applications in Research and Development
Bioconjugation
The maleimide group is a highly reactive Michael acceptor, making it an excellent choice for covalent labeling of biomolecules, particularly proteins. It reacts specifically with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This reaction is fundamental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins.
Caption: Thiol-Maleimide Conjugation Workflow.
Polymer Chemistry
This compound can be used as a monomer in polymerization reactions to synthesize polymaleimides. These polymers are known for their high thermal stability and are used in various industrial applications, including high-performance composites and electronics.
Inhibition of Aquaporin Z
This compound has been identified as an inhibitor of Aquaporin Z (AqpZ), a water channel protein found in E. coli.[1] Aquaporins are integral membrane proteins that facilitate the transport of water across cell membranes. The inhibition of these channels is a subject of research for potential therapeutic applications.
Caption: Inhibition of Aquaporin Z by this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile compound for researchers in both life sciences and material sciences. Its well-defined reactivity, particularly towards thiols, makes it an indispensable tool in bioconjugation for drug development and diagnostics. Furthermore, its ability to form thermally stable polymers opens up avenues for the creation of advanced materials. This guide provides the core technical information required for the effective use and further investigation of this compound.
References
An In-depth Technical Guide to the Fundamental Properties of p-Tolylmaleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of p-Tolylmaleimide. The information is curated to support research and development activities, with a focus on data-driven insights and detailed experimental methodologies.
Core Chemical and Physical Properties
This compound, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is a derivative of maleimide with a tolyl group attached to the nitrogen atom. This substitution significantly influences its physical and chemical characteristics.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylphenyl)pyrrole-2,5-dione | |
| CAS Number | 1631-28-3 | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 150-151 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as chloroform, N,N-dimethylformamide, and dimethyl sulfoxide. | [2] |
| XLogP3 | 1.5 |
Spectroscopic Data
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.27-7.19 (m, 4H, Ar-H), 6.81 (s, 2H, HC=CH), 2.38 (s, 3H, CH₃) | |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 169.6 (C=O), 138.0 (Ar-C), 134.2 (C=C), 129.8 (Ar-CH), 128.7 (Ar-C), 126.0 (Ar-CH), 21.1 (CH₃) | |
| Mass Spectrometry (GC-MSD) | m/z (rel. int.): 187 (M+, 100), 158 (10), 143 (8), 130 (23), 117 (18) | |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C=C stretching, and aromatic C-H stretching. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of the intermediate N-(p-tolyl)maleamic acid, followed by cyclodehydration.[3][4]
Step 1: Synthesis of N-(p-tolyl)maleamic acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran at room temperature.
-
Slowly add a solution of p-toluidine (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.
-
A precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
The product can be dried under vacuum and is typically used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Suspend the N-(p-tolyl)maleamic acid (1.0 eq) in acetic anhydride (used as both solvent and dehydrating agent).
-
Add anhydrous sodium acetate (0.5-1.0 eq) as a catalyst.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction progress can be monitored by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic anhydride and sodium acetate.
Purification of this compound
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent such as a mixture of dichloromethane and hexane or ethanol.[3][6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Load the solution onto a silica gel column.
-
Elute the column with a non-polar solvent or a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate).[9]
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.[3]
Reactivity and Chemical Transformations
The maleimide moiety in this compound is a versatile functional group that participates in several important chemical reactions, making it a valuable building block in organic synthesis and materials science.
Michael Addition
The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack via a Michael addition reaction. This reaction is particularly efficient with soft nucleophiles like thiols.[10] The reaction proceeds rapidly under mild conditions, often at neutral or slightly basic pH, to form a stable thioether linkage.[5] This high reactivity and specificity make maleimides, including this compound, widely used for bioconjugation, such as the labeling of cysteine residues in proteins.[10]
Caption: Michael Addition of a Thiol to this compound.
Diels-Alder Reaction
This compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two carbonyl groups. It readily reacts with conjugated dienes, such as cyclopentadiene and furan derivatives, to form cyclic adducts.[5][11] These [4+2] cycloaddition reactions are thermally allowed and often proceed with high stereoselectivity, typically favoring the formation of the endo product under kinetic control.[12]
Caption: Diels-Alder Reaction of this compound.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of the water and small solute channel, Aquaporin Z (AqpZ).[2] Aquaporins are integral membrane proteins that facilitate the transport of water and, in some cases, other small solutes across cell membranes.
Mechanism of Aquaporin Z Inhibition
The inhibitory effect of maleimides on certain aquaporins is attributed to their ability to react with cysteine residues located near or within the channel pore.[13] The reaction of the maleimide's double bond with the sulfhydryl group of a cysteine residue forms a covalent bond, which can sterically block the channel and prevent the passage of water and other substrates.[13] While the specific cysteine residue in Aquaporin Z that interacts with this compound has not been definitively identified in the available literature, this covalent modification is the presumed mechanism of inhibition.
Potential Downstream Signaling Effects
The inhibition of aquaporins can have significant downstream effects on cellular signaling pathways. Aquaporins are involved in maintaining cellular homeostasis, and their dysregulation can impact processes such as cell volume regulation, migration, and proliferation. While direct studies on the signaling pathways affected by this compound are limited, inhibition of aquaporins, in general, has been linked to the modulation of pathways such as the PI3K/Akt pathway.[14][15] The PI3K/Akt signaling cascade is a crucial regulator of cell survival, growth, and metabolism.[16] It is plausible that by disrupting cellular water and solute balance, this compound could indirectly influence the activity of this and other signaling pathways. Further research is required to elucidate the precise downstream signaling consequences of Aquaporin Z inhibition by this compound.
Caption: Potential Signaling Cascade following Aquaporin Z Inhibition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. CAS 1631-28-3: N-(4-Methylphenyl)maleimide | CymitQuimica [cymitquimica.com]
- 2. 42189-56-0 CAS MSDS (N-(1-PYRENYL)MALEIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of p-Tolylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Tolyl)maleimide, a derivative of maleimide, is a valuable chemical intermediate in organic synthesis and materials science. Its reactive double bond makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions. This reactivity profile allows for its incorporation into a wide range of molecular architectures, including polymers and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of p-Tolylmaleimide, offering experimental protocols and structured data for laboratory application.
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process commencing with the reaction of p-toluidine with maleic anhydride to form the intermediate N-(p-tolyl)maleamic acid. This intermediate is subsequently cyclized via dehydration to yield the final product, N-(p-tolyl)maleimide.[1][2][3] Acetic anhydride is commonly employed as the dehydrating agent, with sodium acetate acting as a catalyst.[1][3]
Experimental Protocol: Synthesis of N-(p-tolyl)maleamic acid (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of diethyl ether.
-
Addition of p-toluidine: While stirring, slowly add a solution of 10.9 g (0.102 mol) of p-toluidine in 50 mL of diethyl ether to the maleic anhydride solution at room temperature.
-
Precipitation: A thick, cream-colored precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1 hour at room temperature to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.
Experimental Protocol: Synthesis of N-(p-tolyl)maleimide
-
Reaction Setup: In a 500 mL Erlenmeyer flask, prepare a suspension of the dried N-(p-tolyl)maleamic acid (e.g., 20.5 g, 0.1 mol) in 100 mL of acetic anhydride.
-
Catalyst Addition: Add 10 g of anhydrous sodium acetate to the suspension.
-
Cyclization: Heat the mixture on a steam bath with constant swirling for 30 minutes. The solid will dissolve, and the solution will turn yellow.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from cyclohexane or an ethanol-water mixture to obtain pure, canary-yellow needles of N-(p-tolyl)maleimide.[4]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Melting Point | 148-150 °C |
| Appearance | Yellow solid |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3088 | C-H stretching (aromatic & vinyl) |
| ~1708 | C=O stretching (imide) |
| ~1632 | C=C stretching (aromatic) |
| ~1316 | CH₃ bending |
| ~823 | p-substituted benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.
¹H NMR (CDCl₃, 500 MHz) [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.27-7.19 | m | 4H | Aromatic protons |
| 6.81 | s | 2H | Maleimide protons |
| 2.38 | s | 3H | Methyl protons |
¹³C NMR (CDCl₃, 125 MHz) [5]
| Chemical Shift (δ, ppm) | Assignment |
| 169.6 | C=O (imide) |
| 138.0 | Aromatic C-CH₃ |
| 134.2 | C=C (maleimide) |
| 129.8 | Aromatic CH |
| 128.7 | Aromatic C-N |
| 126.0 | Aromatic CH |
| 21.1 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| m/z Value | Assignment |
| 187 | [M]⁺ |
| 158 | [M-CO]⁺ |
| 130 | [M-CO-CO]⁺ |
| 117 | [M-CO-CO-CH₃]⁺ |
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
References
Navigating the Solubility Landscape of p-Tolylmaleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of p-Tolylmaleimide (N-(p-tolyl)maleimide), a key reagent in bioconjugation and polymer chemistry. Due to a lack of readily available quantitative solubility data in public literature, this document offers a comprehensive qualitative assessment based on the behavior of structurally similar N-aryl maleimides, alongside a detailed, adaptable experimental protocol for determining precise solubility in your laboratory setting.
Predicted Solubility Profile of this compound
Based on its chemical structure—a relatively nonpolar aromatic tolyl group combined with a polar maleimide ring—this compound is expected to exhibit poor solubility in aqueous solutions and greater solubility in a range of organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. This information is inferred from data on analogous compounds, such as N-phenylmaleimide, which is described as sparingly soluble in water, and other N-aryl maleimides used in bioconjugation reactions requiring organic co-solvents.[1][2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The nonpolar nature of the tolyl group and the overall molecular structure limits favorable interactions with the highly polar, hydrogen-bonding network of water. Alcohols may offer slightly better solubility than water due to their alkyl chains but are still expected to be poor solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | These solvents can effectively solvate the polar maleimide portion of the molecule without the steric hindrance of hydrogen bonding, while also accommodating the nonpolar aromatic ring. Acetonitrile is commonly used as a solvent for reactions involving N-aryl maleimides.[2] |
| Nonpolar | Hexane, Diethyl Ether | Slightly Soluble | While the tolyl group is nonpolar, the polarity of the maleimide ring will limit solubility in highly nonpolar solvents like hexane. Diethyl ether may be a slightly better solvent due to its modest polarity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity and are likely to be good solvents for this compound. |
| Ester | Ethyl Acetate | Soluble | With its intermediate polarity, ethyl acetate is expected to be a suitable solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, the following robust experimental protocol, based on the widely accepted shake-flask method, is recommended.[3]
Objective:
To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., acetonitrile).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The time required may need to be determined empirically.[4]
-
-
Separation of Undissolved Solid:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[3]
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of the Solubility Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the solubility of a research compound like this compound.
References
p-Tolylmaleimide: A Comprehensive Safety and Handling Guide for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmaleimide, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. It is recognized for its potential as an anticancer agent, capable of inducing apoptosis in cancer cells.[1] Given its reactive nature and biological activity, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the safety data for this compound, including its physicochemical properties, hazard classifications, handling and storage protocols, and emergency procedures.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe handling, storage, and in the event of a spill.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | |
| Appearance | White to yellow powder/crystal | [3] |
| Melting Point | 86 - 90 °C | |
| Boiling Point | 162 - 163 °C at 12 mmHg | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF.[5][6] | [5][6] |
| CAS Number | 1631-28-3 | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity, and its ability to cause skin and eye irritation, and respiratory irritation.[7]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE should be worn at all times when working with this compound.[8]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[8]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[8]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is necessary.[10]
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[11]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[12]
Storage
Proper storage is crucial to maintain the stability of this compound and prevent accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Protect from moisture.[10]
-
For long-term storage, some suppliers recommend refrigeration at -20°C.[5]
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] If irritation persists, seek medical attention.[15]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If the person is not breathing, give artificial respiration.[14] Seek medical attention if you feel unwell.[14]
-
Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and able to swallow, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[4]
Spill and Disposal Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for chemical waste.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[14]
Experimental Protocols for Hazard Assessment
The following are summaries of standardized OECD guidelines for assessing the key hazards of this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[11]
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application: A dose of 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[11]
-
Exposure: The exposure duration is 4 hours.[11]
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleaned. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Confirmation: If a corrosive effect is not observed, the test may be confirmed using additional animals.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Animal Model: A single healthy young adult albino rabbit is used for the initial test.
-
Application: A dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyelids are gently held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.
-
Scoring: The ocular lesions are scored using a standardized system.
-
Confirmation: If a severe irritant or corrosive effect is not observed, the response is confirmed in up to two additional animals.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Model: Typically, female rats are used.
-
Procedure: This is a stepwise procedure using a minimum number of animals. A starting dose is selected from one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
-
Dosing: A group of three female rats is dosed with the starting dose.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Progression: The outcome of the first group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose. This continues until the toxicity class of the substance can be determined.
Mechanism of Action and Signaling Pathways
This compound has been identified as a potential anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanism is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.
The maleimide moiety is an electrophilic Michael acceptor that can react with nucleophilic thiol groups on proteins, such as those in cysteine residues. This interaction can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased levels of reactive oxygen species (ROS) and oxidative stress. This cellular stress can trigger the mitochondrial pathway of apoptosis.
Key events in this pathway include:
-
Activation of Pro-apoptotic Proteins: Oxidative stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax.
-
Inhibition of Anti-apoptotic Proteins: Concurrently, anti-apoptotic proteins like Bcl-2 are inhibited.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Some studies on related maleimide compounds also suggest a potential involvement of the extrinsic pathway through the upregulation of the Fas death receptor, which would lead to the activation of caspase-8. However, the intrinsic pathway appears to be the primary mechanism.
Conclusion
This compound is a valuable compound for research, particularly in the development of new anticancer therapies. However, its hazardous properties necessitate a high level of caution and strict adherence to safety protocols. By understanding its chemical properties, hazards, and the appropriate handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A thorough risk assessment and the implementation of robust control measures are essential to mitigate the risks associated with its use.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fortunejournals.com [fortunejournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to p-Tolylmaleimide: Sourcing and Application in Research
Introduction: p-Tolylmaleimide, also known as N-(p-tolyl)maleimide, is a chemical compound widely utilized by researchers and drug development professionals. Its primary application lies in bioconjugation, where the maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins.[1][2][3][4] This specific reactivity allows for the precise labeling and cross-linking of biomolecules. Additionally, this compound has been identified as an inhibitor of the water channel protein Aquaporin Z.[5][6][7] This guide provides an overview of its technical specifications, suppliers, pricing, and a detailed protocol for its use in common laboratory applications.
Technical Data and Specifications
This compound is a small molecule reagent with the following key characteristics. Purity levels are typically greater than 98%, as confirmed by High-Performance Liquid Chromatography (HPLC).[7]
| Property | Value | Source(s) |
| CAS Number | 1631-28-3 | [5][6][7][8] |
| Molecular Formula | C₁₁H₉NO₂ | [5][7] |
| Molecular Weight | 187.19 g/mol | [7] |
| Purity | >98% (HPLC) | [7] |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO and DMF | [2][6] |
| Storage | Store at -20°C | [5][7] |
Suppliers and Pricing
This compound is available from various chemical suppliers that cater to the research and development market. Pricing is subject to change and varies based on the quantity and purity of the compound. The tables below provide a list of notable suppliers and illustrative pricing.
Table of Representative Suppliers
| Supplier | Product Name | Notes |
| TargetMol | This compound | Research use only.[6][9] |
| MedChemExpress | This compound | Offers related standards and GMP grade compounds.[10] |
| Molnova | This compound | Purity >98% (HPLC).[7] |
| Sigma-Aldrich | This compound | Distributor for various chemical producers.[8] |
| Immunomart | This compound | Available in various quantities from 10 mg to 200 mg.[5] |
| Meilunbio (美仑生物) | This compound | Purity >98%.[11] |
Illustrative Pricing
Note: Prices are for research-grade material and are subject to change. They are provided for estimation purposes only.
| Supplier | Quantity | Price (USD) |
| TargetMol [6] | 25 mg | $54 |
| 50 mg | $83 | |
| 100 mg | $125 | |
| 200 mg | $183 | |
| Molnova [7] | 5 mg | $70 |
| 10 mg | $101 | |
| 25 mg | $177 | |
| 50 mg | $259 | |
| Immunomart [5] | 10 mg | $38 |
| 25 mg | $38 | |
| 50 mg | $38 | |
| 100 mg | $145 | |
| 200 mg | $262 | |
| Meilunbio [11] | 5 mg | ¥350 |
| 50 mg | ¥700 |
Core Application: Thiol-Maleimide Conjugation
The most common application for this compound in drug development and research is its use as a thiol-reactive probe for bioconjugation.[3] The maleimide moiety reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether bond.[1] This reaction is highly efficient at a neutral pH range of 6.5-7.5.[12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity.[12]
Caption: Thiol-Maleimide Michael Addition Reaction.
Generalized Experimental Protocol: Protein Labeling
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein. Researchers should optimize molar ratios and incubation times for their specific protein of interest.
1. Reagent and Buffer Preparation
-
Buffer Preparation: Prepare a degassed reaction buffer. Suitable buffers include PBS, Tris, or HEPES at pH 7.0-7.5.[2][3] Thiol-containing buffers (e.g., DTT, β-mercaptoethanol) must be avoided. Degassing can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to prevent re-oxidation of thiols.[2][4]
-
Protein Solution: Dissolve the target protein in the degassed buffer at a concentration of 1-10 mg/mL.[2][3]
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[1][4]
2. Optional: Reduction of Protein Disulfide Bonds
-
Native proteins often have cysteine residues participating in disulfide bridges, which do not react with maleimides.[2][4] To make these sites available for conjugation, the disulfide bonds must be reduced.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[2][4]
-
Incubate the mixture for 20-30 minutes at room temperature.[4] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[4]
3. Conjugation Reaction
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[1][3][4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][4] Protect the reaction from light, especially if the maleimide is part of a fluorescent dye.[4]
4. Purification of the Conjugate
-
After incubation, it is crucial to remove the unreacted this compound and any byproducts.
-
Purification can be achieved using size-exclusion chromatography (e.g., gel filtration) or dialysis.[2][12]
5. Characterization and Storage
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein.
-
Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, potentially with stabilizers like BSA.[12]
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical bioconjugation experiment using this compound.
Caption: Workflow for Protein Conjugation with this compound.
References
- 1. biotium.com [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | Aquaporin | TargetMol [targetmol.com]
- 7. This compound | 1631-28-3 | MOLNOVA [molnova.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound|T21044|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound – 美仑生物 [meilunbio.com]
- 12. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the Influence of the p-Tolyl Group on Maleimide Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Maleimides are crucial reagents in bioconjugation and materials science, prized for their selective reactivity, particularly towards thiols. The substituent on the maleimide nitrogen atom significantly modulates the electronic properties and, consequently, the reactivity of the maleimide's carbon-carbon double bond. This guide provides a detailed examination of the influence of the N-(p-tolyl) group on maleimide reactivity. The p-tolyl group, a weakly electron-donating substituent, decreases the electrophilicity of the maleimide olefin, thereby influencing the kinetics of key reactions such as Michael additions and Diels-Alder cycloadditions. This document synthesizes kinetic data, outlines experimental protocols for studying these effects, and provides visual diagrams to illustrate the underlying principles.
Introduction to Maleimide Reactivity
Maleimides are five-membered ring compounds containing an imide functional group. Their C=C double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, making it a highly reactive Michael acceptor.[1] This property is the foundation of the widely used thiol-maleimide "click" reaction, a cornerstone of bioconjugation for labeling proteins and peptides at cysteine residues.[2][3] The reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[4]
The reactivity of the maleimide core can be precisely tuned by altering the substituent attached to the nitrogen atom. N-substituents can exert inductive and resonance effects, which either donate or withdraw electron density from the maleimide ring. Understanding these effects is critical for designing application-specific maleimides, for instance, to control the rate of bioconjugation or the stability of the resulting adduct.[5]
Electronic Influence of the p-Tolyl Group
The p-tolyl group is a 4-methylphenyl substituent. The key to its influence lies in its electronic properties:
-
Inductive Effect: The alkyl (methyl) group is weakly electron-donating through induction.
-
Hyperconjugation: The methyl group's C-H sigma bonds can overlap with the pi-system of the benzene ring, donating electron density to the ring.
-
Resonance: The phenyl ring itself can participate in resonance with the maleimide carbonyls.
Overall, the p-tolyl group acts as a net weak electron-donating group (EDG) compared to an unsubstituted N-phenyl group. This donation of electron density slightly increases the electron density of the maleimide's C=C bond. Consequently, the double bond becomes less electrophilic.
This contrasts with N-substituents bearing electron-withdrawing groups (EWGs), such as a p-nitrophenyl group, which would decrease the electron density on the double bond and enhance its electrophilicity and reactivity towards nucleophiles.[3]
Influence on Michael Addition Reactions
The most common application of maleimides is the Michael addition reaction with thiols. The reaction proceeds via nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond.
The electron-donating nature of the p-tolyl group reduces the partial positive charge on the maleimide carbons, making them less attractive to nucleophiles. This results in a slower reaction rate compared to maleimides with N-aryl substituents that have electron-withdrawing properties. For instance, N-aryl maleimides have been shown to react approximately 2.5 times faster with thiolates than N-alkyl derivatives.[2] While direct kinetic comparisons with N-(p-tolyl)maleimide are sparse in the literature, the established principles of physical organic chemistry strongly support this trend.
Table 1: Expected Relative Reactivity of N-Substituted Maleimides in Thiol-Michael Addition
| N-Substituent | Electronic Effect | Expected Relative Rate | Rationale |
| p-Nitrophenyl | Strong EWG | Fastest | Decreases e⁻ density on C=C bond, increasing electrophilicity. |
| Phenyl | Weak EWG (Inductive) | Fast | Reference aryl group. |
| p-Tolyl | Weak EDG | Moderate | Increases e⁻ density on C=C bond, decreasing electrophilicity. |
| Ethyl | Weak EDG (Inductive) | Slow | Alkyl groups are less able to delocalize electrons compared to aryl systems. |
Note: This table represents a qualitative trend based on electronic effects. Actual rates depend on specific reaction conditions (pH, solvent, temperature).[1][6]
Influence on Diels-Alder Reactions
In a Diels-Alder reaction, the maleimide acts as the dienophile. The reactivity is governed by frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Normal Electron-Demand Diels-Alder: An electron-rich diene reacts with an electron-poor dienophile. Lowering the dienophile's LUMO energy accelerates the reaction.
-
Influence of p-Tolyl Group: The electron-donating p-tolyl group raises the LUMO energy of the N-(p-tolyl)maleimide compared to maleimides with EWGs. This reduces the reaction rate in a normal electron-demand Diels-Alder reaction.
Conversely, for an inverse electron-demand Diels-Alder reaction (electron-poor diene, electron-rich dienophile), the p-tolyl group would slightly increase reactivity. However, maleimides almost exclusively participate in normal electron-demand reactions. Computational studies have indicated that N-aryl maleimides are "softer" electrophiles than N-alkyl maleimides due to a smaller HOMO-LUMO gap, suggesting that frontier orbital control, not charge control, governs the process.[7]
Experimental Protocols
A. Synthesis of N-(p-tolyl)maleimide [8]
This is a two-step procedure involving the formation of a maleamic acid intermediate followed by cyclodehydration.
-
Materials: Maleic anhydride, p-toluidine, dichloromethane (DCM), acetic anhydride, triethylamine (TEA), benzene (or toluene as a safer alternative).
-
Step 1: Formation of N-(p-tolyl)maleamic acid
-
Dissolve maleic anhydride (1.0 eq) and p-toluidine (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 12 hours.
-
The product, N-(p-tolyl)maleamic acid, will precipitate. Filter the solid and wash with cold DCM. Recrystallize if necessary.
-
-
Step 2: Cyclodehydration to N-(p-tolyl)maleimide
-
Suspend the N-(p-tolyl)maleamic acid (1.0 eq) in benzene or toluene.
-
Add acetic anhydride (1.0 eq) and triethylamine (2.1 eq).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction, wash with water and brine, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
B. Protocol for Kinetic Analysis of Thiol-Maleimide Conjugation
This protocol uses UV-Vis spectrophotometry to monitor the reaction progress by observing the disappearance of the thiol.
-
Materials: N-(p-tolyl)maleimide, a model thiol (e.g., N-acetyl-L-cysteine), phosphate-buffered saline (PBS, pH 7.4), Ellman's reagent (DTNB), UV-Vis spectrophotometer.
-
Procedure:
-
Stock Solutions: Prepare stock solutions of N-(p-tolyl)maleimide in a minimal amount of DMSO or DMF and the thiol in degassed PBS buffer (pH 7.0-7.5).[9][10]
-
Reaction Initiation: In a cuvette, add PBS buffer and the thiol stock solution to a final concentration of ~100 µM. Record a baseline absorbance at 412 nm after adding Ellman's reagent.
-
Initiate the reaction by adding a specific molar excess of the maleimide stock solution (e.g., 10-fold excess).[9][11]
-
Monitoring: Immediately begin monitoring the decrease in absorbance at 412 nm over time. This absorbance corresponds to the concentration of the unreacted thiol reacting with DTNB.
-
Data Analysis: Plot the concentration of the thiol versus time. The initial rate can be determined from the slope of this curve. Pseudo-first-order rate constants (k_obs) can be calculated by fitting the data to an exponential decay function.
-
Conclusion
The N-(p-tolyl) group functions as a weak electron-donating group, which has a discernible impact on maleimide reactivity. It reduces the electrophilicity of the maleimide's double bond, leading to a moderation of reaction rates in common transformations.
-
In Thiol-Michael additions , N-(p-tolyl)maleimide reacts more slowly than its counterparts bearing electron-withdrawing N-aryl substituents. This property can be advantageous in applications where a controlled, slower conjugation rate is desired.
-
In Diels-Alder reactions , the p-tolyl group raises the LUMO energy of the maleimide, thereby decreasing its reactivity as a dienophile in normal electron-demand cycloadditions.
For researchers in drug development and materials science, the choice of N-substituent is a critical design element. The p-tolyl group offers a specific level of electronic tuning that sits between the more reactive electron-withdrawn aryl maleimides and the less reactive alkyl maleimides, providing a valuable tool for modulating chemical reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Maleimide, 2-phenyl-N-p-tolyl- (16213-44-8) for sale [vulcanchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for p-Tolylmaleimide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of p-Tolylmaleimide as a reagent for bioconjugation, focusing on its application in creating stable protein conjugates, particularly in the context of antibody-drug conjugates (ADCs). The protocols outlined below are based on established methods for N-aryl maleimides, offering enhanced stability compared to their N-alkyl counterparts.
Introduction
Maleimide-based bioconjugation is a widely adopted strategy for the site-specific modification of cysteine residues in proteins and peptides. The reaction involves a Michael addition of a thiol group to the maleimide double bond, forming a stable thioether linkage. However, the resulting thiosuccinimide ring in conjugates derived from traditional N-alkyl maleimides can be susceptible to a retro-Michael reaction, leading to deconjugation and potential loss of payload in vivo.
This compound, an N-aryl maleimide, offers a significant advantage by promoting the hydrolysis of the thiosuccinimide ring after conjugation. This hydrolysis results in a stable, ring-opened succinamic acid thioether that is resistant to thiol exchange reactions, thereby enhancing the long-term stability of the bioconjugate.[1][2][3] N-aryl maleimides have also been shown to react more rapidly with thiols compared to N-alkyl maleimides, allowing for efficient conjugation under mild conditions.[1]
Key Features of this compound Bioconjugation:
-
High Specificity: Reacts selectively with thiol groups of cysteine residues at near-neutral pH.
-
Enhanced Stability: The resulting conjugate undergoes rapid hydrolysis to a stable, irreversible ring-opened form, minimizing deconjugation.[1][2][3]
-
Favorable Kinetics: Exhibits faster reaction rates compared to traditional N-alkyl maleimides.[1]
-
Versatility: Applicable to a wide range of biomolecules, including antibodies, peptides, and other proteins for various applications such as ADCs, imaging agents, and diagnostics.
Reaction Mechanism and Stabilization
The bioconjugation process using this compound involves two key steps:
-
Michael Addition: The thiol group of a cysteine residue attacks the double bond of the this compound, forming a thiosuccinimide intermediate.
-
Hydrolysis: The thiosuccinimide ring of the conjugate rapidly hydrolyzes in an aqueous environment to form a stable succinamic acid thioether. This ring-opening is accelerated by the electron-withdrawing nature of the N-aryl substituent.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for N-aryl maleimide bioconjugation, providing insights into reaction efficiency and conjugate stability.
Table 1: Conjugation Efficiency of N-Aryl Maleimides with a Cysteine-Engineered Antibody (T289C mAb) [2]
| Maleimide Compound | pH | Conjugation Efficiency |
| N-phenyl maleimide | 5.5 | Enhanced |
| N-fluorophenyl maleimide | 5.5 | Enhanced |
| N-phenyl maleimide | 7.4 | Complete in minutes |
| N-fluorophenyl maleimide | 7.4 | Complete in minutes |
| N-phenyl maleimide | 8.6 | Complete in minutes |
| N-fluorophenyl maleimide | 8.6 | Complete in minutes |
Table 2: Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs) after 7 days at 37°C [2][3]
| Maleimide Type in ADC | Condition | Deconjugation (%) |
| N-aryl maleimide | Thiol-containing buffer | < 20% |
| N-aryl maleimide | Serum | < 20% |
| N-alkyl maleimide | Thiol-containing buffer | 35 - 67% |
| N-alkyl maleimide | Serum | 35 - 67% |
Table 3: Reaction Yields of N-Aryl Maleimides with N-acetyl-L-cysteine [1]
| N-Aryl Maleimide Substituent | Yield of Thio-succinamic Acid |
| SF₅ (pentafluorosulfanyl) | 80 - 96% |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound-Payload
This protocol describes a general method for conjugating a this compound-functionalized payload (e.g., a drug or a dye) to an antibody with available cysteine residues.
Materials:
-
Antibody containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
This compound-functionalized payload
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4, degassed)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Anhydrous DMSO or DMF for dissolving the maleimide payload
Workflow:
Procedure:
-
Antibody Preparation and Reduction (if necessary):
-
If the antibody's cysteine residues are involved in disulfide bonds, a reduction step is necessary.
-
Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at room temperature or 37°C for 1-2 hours.
-
Remove the excess reducing agent by SEC or dialysis against the reaction buffer.
-
-
Preparation of this compound-Payload Solution:
-
Immediately before use, dissolve the this compound-functionalized payload in a minimal amount of anhydrous DMSO or DMF.
-
Dilute the stock solution with the reaction buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add the this compound-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the maleimide reagent over the antibody thiols is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide, add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of maleimide reagent.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated payload and other small molecules by SEC, dialysis, or tangential flow filtration (TFF).
-
The purified conjugate should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess the purity and aggregation of the conjugate by SEC.
-
Confirm the biological activity of the antibody and the payload.
-
Protocol 2: Synthesis of N-(p-tolyl)maleimide
This protocol is adapted from a general procedure for the synthesis of N-aryl maleimides.[1]
Materials:
-
p-toluidine
-
Maleic anhydride
-
Diethyl ether
-
Sodium acetate
-
Acetic anhydride
Procedure:
-
Synthesis of N-(p-tolyl)maleamic acid:
-
Dissolve maleic anhydride in diethyl ether.
-
Slowly add a solution of p-toluidine in diethyl ether to the maleic anhydride solution with stirring.
-
A precipitate of N-(p-tolyl)maleamic acid will form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Cyclization to N-(p-tolyl)maleimide:
-
Suspend the N-(p-tolyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into ice-water with vigorous stirring to precipitate the product.
-
Collect the crude N-(p-tolyl)maleimide by filtration, wash thoroughly with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Conclusion
This compound and other N-aryl maleimides represent a significant advancement in bioconjugation chemistry, offering a robust method for creating highly stable and effective bioconjugates. The enhanced stability of the resulting thioether linkage is particularly crucial for the development of next-generation antibody-drug conjugates with improved therapeutic windows. The protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to leverage the advantages of this important class of bioconjugation reagents.
References
Application Notes and Protocols for Protein Labeling with p-Tolylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmaleimide is a thiol-reactive compound used for the covalent modification of proteins, specifically targeting cysteine residues. The maleimide group undergoes a highly specific Michael addition reaction with the sulfhydryl group of cysteine, forming a stable thioether bond. This application note provides a detailed protocol for labeling proteins with this compound, methods for characterizing the conjugate, and expected outcomes. This technique is valuable for applications such as protein structure-function studies, protein-protein interaction analysis, and the development of antibody-drug conjugates.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| Synonyms | N-(4-Methylphenyl)maleimide, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[3] | |
| Storage | Store at -20°C, protected from light and moisture.[4] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residues are involved in disulfide bonds.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Inert gas (e.g., nitrogen or argon).
Procedure:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the protein solution.[5]
-
Flush the reaction vial with an inert gas to prevent re-oxidation of thiols.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[5]
Protocol 2: Labeling of Protein with this compound
Materials:
-
Reduced protein solution from Protocol 1.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5).[5]
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
While gently stirring, add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Flush the reaction vial with an inert gas and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]
-
Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of 10-20 mM to react with any excess this compound.
Protocol 3: Purification of the Labeled Protein
Materials:
-
Quenched labeling reaction mixture.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis membrane with an appropriate molecular weight cutoff (MWCO).
-
Purification buffer (e.g., PBS).
Procedure:
-
Size-Exclusion Chromatography:
-
Equilibrate the SEC column with the purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the purification buffer. The labeled protein will typically elute in the void volume, separated from the smaller, unreacted this compound and quenching reagent.[5]
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate MWCO.
-
Dialyze against the purification buffer for several hours to overnight, with at least two buffer changes, to remove unreacted this compound and quenching reagent.
-
Protocol 4: Characterization of the Labeled Protein
1. Determination of Labeling Efficiency (Degree of Labeling - DOL):
The degree of labeling, which is the average number of this compound molecules conjugated to each protein molecule, can be determined using mass spectrometry.
-
Mass Spectrometry (MS):
-
Analyze both the unlabeled and labeled protein by mass spectrometry (e.g., ESI-MS).
-
The mass difference between the labeled and unlabeled protein will correspond to the number of attached this compound molecules. The DOL can be calculated as: DOL = (Mass of labeled protein - Mass of unlabeled protein) / Molecular weight of this compound
-
2. Protein Concentration Determination:
The concentration of the labeled protein can be determined using a standard protein assay method, such as the Bradford or BCA assay. It is important to use the unlabeled protein as a standard to generate a calibration curve.
Quantitative Data Summary
The following table summarizes typical labeling efficiencies achieved with maleimide-based reagents. While specific data for this compound is not extensively published, similar efficiencies can be expected. Empirical optimization is recommended for each specific protein.
| Parameter | Typical Range | Notes |
| Labeling Efficiency | 50-90% | Efficiency can be influenced by factors such as the accessibility of the cysteine residue, pH, and the molar excess of the maleimide reagent. |
| Specificity for Cysteine | High at pH 6.5-7.5 | At higher pH (>8.0), some reactivity with lysine residues may occur.[6] |
| Stability of Thioether Bond | Stable | The resulting thioether linkage is generally stable under physiological conditions.[7] However, retro-Michael addition can occur in the presence of other thiols.[6] |
Visualizations
Caption: Overall workflow for protein labeling with this compound.
Caption: Reaction scheme of this compound with a protein cysteine residue.
References
- 1. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS 1631-28-3: N-(4-Methylphenyl)maleimide | CymitQuimica [cymitquimica.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. biotium.com [biotium.com]
- 6. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Application Notes and Protocols for p-Tolylmaleimide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polymers incorporating p-tolylmaleimide. Detailed experimental protocols are provided to guide researchers in the preparation and analysis of these materials.
Introduction to this compound in Polymer Science
This compound is an N-substituted maleimide derivative that can be readily polymerized to create polymers with enhanced thermal stability and mechanical properties. The bulky, aromatic nature of the tolyl group contributes to a high glass transition temperature (Tg), making these polymers suitable for applications requiring heat resistance. Through copolymerization with other vinyl monomers, such as styrene, a range of materials with tailored properties can be achieved. While direct applications in drug delivery or signaling pathways are not yet extensively documented, the maleimide functionality offers a versatile platform for bioconjugation, suggesting potential for future development in biomedical fields.
Experimental Protocols
Protocol 1: Synthesis of N-p-Tolylmaleimide Monomer
This protocol describes the synthesis of N-p-tolylmaleimide from maleic anhydride and p-toluidine.
Materials:
-
Maleic anhydride
-
p-Toluidine
-
Acetone
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Deionized water
Procedure:
-
Formation of N-p-Tolylmaleamic Acid:
-
Dissolve maleic anhydride (0.1 mol) in 100 mL of acetone in a flask equipped with a magnetic stirrer.
-
Slowly add a solution of p-toluidine (0.1 mol) in 50 mL of acetone to the maleic anhydride solution at room temperature with continuous stirring.
-
Continue stirring for 2 hours. The N-p-tolylmaleamic acid will precipitate out of the solution.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum.
-
-
Cyclodehydration to N-p-Tolylmaleimide:
-
Suspend the dried N-p-tolylmaleamic acid (0.08 mol) in 100 mL of acetic anhydride.
-
Add anhydrous sodium acetate (0.02 mol) as a catalyst.
-
Heat the mixture to 80-90°C and maintain for 2 hours with stirring.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-p-tolylmaleimide.
-
Filter the crude product, wash thoroughly with deionized water, and recrystallize from ethanol to obtain pure N-p-tolylmaleimide.
-
Protocol 2: Free Radical Copolymerization of this compound and Styrene
This protocol details the synthesis of poly(styrene-co-p-tolylmaleimide) via free radical polymerization in solution.[1][2]
Materials:
-
N-p-Tolylmaleimide (pTMI)
-
Styrene (St)
-
Cyclohexanone (solvent)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (precipitant)
-
Acetone
Procedure:
-
Polymerization Setup:
-
In a 5 L flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N-p-tolylmaleimide (e.g., 187 g) and styrene (e.g., 104 g) in cyclohexanone (3 L) by stirring at 76°C for 40 minutes.[1]
-
Purge the system with dry nitrogen to remove oxygen.
-
-
Initiation and Polymerization:
-
Purification:
-
Cool the reaction mixture to room temperature using an ice bath.[1]
-
Dissolve the resulting polymer in acetone.[1]
-
Precipitate the copolymer by slowly pouring the acetone solution into an excess of methanol with vigorous stirring.[1]
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Repeat the dissolution-precipitation process twice more to ensure the removal of unreacted monomers and initiator residues.[1]
-
Dry the final product under vacuum at 100°C for 48 hours or until a constant weight is achieved.[1]
-
Characterization of this compound Copolymers
The synthesized copolymers can be characterized using various analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the incorporation of both this compound and styrene units into the polymer chain and to determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): DSC analysis is used to measure the glass transition temperature (Tg) of the polymers, providing insight into their thermal properties.[2]
-
Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the copolymers by measuring the temperature at which they begin to decompose.
Quantitative Data
Due to the limited availability of specific data for this compound copolymers in the literature, the following tables present data for structurally similar N-substituted maleimide copolymers. This data can be used as a reference to anticipate the properties of this compound-based polymers.
Table 1: Reactivity Ratios for Copolymerization of N-Substituted Maleimides (M1) with Styrene (M2)
| M1 | r1 (M1) | r2 (M2) | Polymerization Conditions |
| N-Cyclohexylmaleimide | 0.046 | 0.127 | ATRP, Anisole, 110°C |
Data for N-Cyclohexylmaleimide is provided as an estimate for the reactivity of N-p-tolylmaleimide.[3]
Table 2: Thermal and Molecular Weight Properties of N-Aryl-Maleimide-Styrene Copolymers
| Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Decomposition Temp (°C) |
| P(NPMI-alt-St) | 12,000 | 1.50 | - | - |
| PA6/P(NPMI-alt-St) blend | - | - | 57.2 | - |
| PA6/P(CPMI-alt-St) blend | - | - | 59.5 | - |
P(NPMI-alt-St) refers to poly(N-phenylmaleimide-alt-styrene) and P(CPMI-alt-St) refers to poly(N-(4-carboxyphenyl)maleimide-alt-styrene). Data is provided to indicate the expected range of properties for similar copolymers.[2]
Potential Biomedical Applications
While specific studies on this compound polymers in drug delivery and tissue engineering are limited, the inherent properties of maleimide-containing polymers suggest potential applications in these fields.
Drug Delivery
Polymers are extensively used in drug delivery systems to provide controlled release and targeted delivery of therapeutic agents.[4][5][6][7][8] The maleimide group is particularly useful for bioconjugation, allowing for the attachment of drugs, targeting ligands, or other biomolecules through thiol-maleimide "click" chemistry. This could enable the development of targeted drug delivery systems where a therapeutic is attached to a this compound-containing polymer backbone.
Tissue Engineering and Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for tissue engineering scaffolds that mimic the natural extracellular matrix.[9][10][11][12][13] Maleimide-functionalized polymers, such as maleimide-functionalized dextran and hyaluronic acid, have been used to create bioactive hydrogels.[9][11][12][13] These hydrogels can be crosslinked via thiol-maleimide reactions and can be functionalized with bioactive peptides (e.g., RGD) to enhance cell adhesion and proliferation.[9][11] Copolymers of this compound could potentially be functionalized to create hydrogels for tissue engineering applications, where the mechanical properties and degradation rate could be tuned by adjusting the copolymer composition.
Visualizations
Caption: Workflow for the synthesis of poly(styrene-co-p-tolylmaleimide).
Caption: Potential routes for biomedical applications of this compound copolymers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Polymeric Drugs: A Novel Approach to Drug Delivery System | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications [mdpi.com]
- 10. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biomaterials.ca - Canadian Biomaterials Society - Société Canadienne des Biomatériaux [biomaterials.ca]
Application Notes and Protocols for p-Tolylmaleimide as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmaleimide is an N-substituted maleimide derivative that holds promise as a versatile crosslinking agent for a variety of polymers. The incorporation of this compound into polymer chains can significantly enhance their thermal stability, mechanical properties, and chemical resistance.[1][2] The maleimide group is highly reactive and can participate in several crosslinking reactions, including thermal and photochemical cycloadditions, Diels-Alder reactions, and reactions with thiol groups.[3][4][5] These properties make this compound a valuable tool for developing advanced polymeric materials for diverse applications, including in the formulation of drug delivery systems where controlled release and material stability are critical.
These application notes provide an overview of the potential uses of this compound as a crosslinking agent, along with generalized experimental protocols for its incorporation and subsequent crosslinking of polymers.
Key Applications
The utilization of this compound as a crosslinking agent can impart desirable properties to a range of polymers, leading to applications in:
-
High-Performance Plastics: Enhancing the thermal and mechanical stability of engineering plastics. Copolymers containing N-substituted maleimides have shown improved heat resistance.[1]
-
Thermosetting Resins: Creating robust thermosetting materials with high glass transition temperatures and excellent dimensional stability.
-
Elastomers: Improving the strength, elasticity, and thermal resistance of various elastomers.
-
Biomaterials and Drug Delivery: Crosslinking of hydrogels and other biocompatible polymers to control swelling behavior, degradation rates, and the release kinetics of encapsulated drugs. The Diels-Alder reaction involving maleimides is a known method for creating crosslinked hydrogels.[5]
Crosslinking Mechanisms
The versatility of this compound as a crosslinking agent stems from the reactivity of the maleimide double bond. The primary mechanisms for crosslinking include:
-
Thermal Crosslinking: Upon heating, polymers functionalized with this compound can undergo crosslinking. This can occur through a [2+2] cycloaddition of the maleimide groups, forming a cyclobutane ring, or via an "ene" reaction with polymers containing allylic protons.
-
Photochemical Crosslinking: In the presence of UV radiation, the maleimide groups can undergo [2+2] photocycloaddition to form crosslinks. This method allows for spatial and temporal control of the crosslinking process.
-
Diels-Alder Reaction: Maleimides are excellent dienophiles and can react with diene-functionalized polymers (e.g., those containing furan or cyclopentadiene moieties) via a Diels-Alder reaction to form stable crosslinks.[4][5] This reaction is often thermally reversible, allowing for the development of self-healing and reprocessable materials.[6]
-
Thiol-Ene Reaction: The maleimide group reacts efficiently with thiol groups (-SH) via a Michael addition mechanism. This "click" reaction is highly efficient and can be used to crosslink thiol-containing polymers or to conjugate thiol-containing molecules to maleimide-functionalized polymers.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a polymer backbone and subsequent crosslinking. Researchers should optimize the reaction conditions based on the specific polymer and desired properties.
Protocol 4.1: Synthesis of a this compound-Functionalized Copolymer via Free Radical Polymerization
This protocol describes the copolymerization of a primary monomer (e.g., an acrylate or styrene) with N-(p-tolyl)maleimide to introduce the crosslinkable moiety into the polymer chain.
Materials:
-
Primary monomer (e.g., methyl methacrylate, styrene)
-
N-(p-tolyl)maleimide
-
Free radical initiator (e.g., AIBN, benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the primary monomer and N-(p-tolyl)maleimide in the chosen anhydrous solvent. The molar ratio of the monomers will determine the crosslinking density.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Add the free radical initiator to the solution. The amount of initiator will depend on the desired molecular weight.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir under a nitrogen atmosphere for the desired reaction time (typically 4-24 hours).
-
Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent.
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum at an elevated temperature until a constant weight is achieved.
-
Characterize the resulting copolymer for its composition (e.g., via ¹H NMR) and molecular weight (e.g., via GPC).
Workflow for Copolymer Synthesis:
Workflow for synthesizing a this compound-functionalized copolymer.
Protocol 4.2: Thermal Crosslinking of the Functionalized Polymer
This protocol describes the thermal crosslinking of the this compound-functionalized polymer to form a thermoset material.
Materials:
-
This compound-functionalized polymer
-
Solvent (optional, for solution casting)
-
Mold
Procedure:
-
Melt Processing:
-
Place the dried functionalized polymer powder or pellets into a mold.
-
Heat the mold in a press to a temperature above the polymer's glass transition temperature (Tg) to allow for flow and consolidation.
-
Increase the temperature further to initiate the crosslinking reaction. The optimal crosslinking temperature and time must be determined experimentally (e.g., via DSC or rheometry) but is typically in the range of 150-250 °C.
-
Hold at the crosslinking temperature for a sufficient time to achieve the desired degree of crosslinking.
-
Cool the mold slowly to room temperature before demolding the crosslinked polymer.
-
-
Solution Casting and Curing:
-
Dissolve the functionalized polymer in a suitable solvent.
-
Cast the polymer solution onto a substrate or into a mold.
-
Remove the solvent by drying in an oven at a temperature below the crosslinking temperature.
-
Once the solvent is removed, increase the temperature to the crosslinking temperature and hold for the predetermined time to induce crosslinking.
-
Cool to room temperature.
-
Workflow for Thermal Crosslinking:
General workflow for thermal crosslinking of the functionalized polymer.
Protocol 4.3: Diels-Alder Crosslinking with a Diene-Functionalized Polymer
This protocol outlines the crosslinking of a this compound-functionalized polymer with a polymer containing diene groups (e.g., furan).
Materials:
-
This compound-functionalized polymer (dienophile)
-
Diene-functionalized polymer (e.g., furan-grafted polymer)
-
Common solvent for both polymers
Procedure:
-
Dissolve both the this compound-functionalized polymer and the diene-functionalized polymer in a common solvent at the desired stoichiometric ratio of maleimide to diene groups.
-
Stir the solution at room temperature or with gentle heating (typically 40-80 °C) to facilitate the Diels-Alder reaction.
-
The formation of a gel indicates the progression of the crosslinking reaction. The gelation time will depend on the concentration, temperature, and reactivity of the functional groups.
-
The resulting crosslinked gel can be dried to form a solid material.
-
To reverse the crosslinks, the material can be heated above the retro-Diels-Alder temperature (typically >120 °C).
Diels-Alder Crosslinking Mechanism:
Schematic of Diels-Alder crosslinking between maleimide and diene.
Data Presentation: Expected Effects on Polymer Properties
Table 1: Expected Impact on Thermal Properties
| Property | Base Polymer (Typical) | Crosslinked with N-Aryl Maleimide (Expected) |
| Glass Transition Temp. (Tg) | 100 °C | 120 - 180 °C |
| 5% Weight Loss Temp. (TGA) | 350 °C | 380 - 450 °C |
Note: The extent of improvement is highly dependent on the base polymer, the concentration of the crosslinking agent, and the degree of crosslinking.
Table 2: Expected Impact on Mechanical Properties
| Property | Base Polymer (Typical) | Crosslinked with N-Aryl Maleimide (Expected) |
| Tensile Strength | 50 MPa | 60 - 90 MPa |
| Tensile Modulus | 2.5 GPa | 3.0 - 4.5 GPa |
| Elongation at Break | 10% | 2 - 5% |
Note: Crosslinking generally increases strength and stiffness while reducing ductility.
Characterization of Crosslinked Polymers
The success of the crosslinking process and the properties of the resulting material can be evaluated using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the maleimide double bond absorption peak, indicating its participation in the crosslinking reaction.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg is indicative of successful crosslinking.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked material.
-
Rheometry: To measure the viscoelastic properties and determine the gel point during crosslinking.
-
Mechanical Testing: To evaluate tensile strength, modulus, and elongation at break of the crosslinked polymer.
-
Swelling Studies: To determine the degree of crosslinking by measuring the solvent uptake of the crosslinked network.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound presents a promising avenue for the development of advanced polymeric materials with enhanced thermal and mechanical properties. The versatile reactivity of the maleimide group allows for various crosslinking strategies, making it a valuable tool for researchers and professionals in materials science and drug development. The protocols and information provided herein serve as a starting point for exploring the potential of this compound as a crosslinking agent. Experimental conditions should be tailored to the specific polymer system and application to achieve optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linked Hydrogels Formed through Diels-Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: p-Tolylmaleimide in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a single, stereocontrolled step. This [4+2] cycloaddition between a conjugated diene and a dienophile is renowned for its reliability and atom economy. N-substituted maleimides are particularly effective dienophiles due to the electron-withdrawing nature of their two carbonyl groups, which activates the double bond for reaction.
p-Tolylmaleimide (1-(p-tolyl)-1H-pyrrole-2,5-dione) is a versatile dienophile used in various synthetic applications. Its p-tolyl group can modulate solubility and electronic properties and serve as a handle for further functionalization. These notes detail protocols for the synthesis of this compound and its application in Diels-Alder reactions with representative dienes, 2,5-dimethylfuran and anthracene, to yield valuable bicyclic and dibenzobarrelene adducts.
Application 1: Cycloaddition with 2,5-Dimethylfuran
The reaction between this compound and 2,5-dimethylfuran provides access to 7-oxanorbornene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The reaction can be controlled to selectively yield either the exo or endo adduct based on the reaction conditions.[1]
Reaction Scheme
-
Step 1: Synthesis of this compound (3)
-
p-Toluidine (1) reacts with maleic anhydride (2) to form the corresponding maleamic acid, which is then cyclized to this compound (3).
-
-
Step 2: Diels-Alder Cycloaddition
-
This compound (3) reacts with 2,5-dimethylfuran (4) to form the bicyclic adduct (5). Under elevated temperatures, the thermodynamically favored exo adduct is the primary product.[1]
-
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Conditions | Product | Yield | Reference |
| 1 | p-Toluidine, Maleic Anhydride | THF, Acetic Anhydride, Sodium Acetate | 120 °C, Microwave | This compound (3) | 62% | [1] |
| 2 | This compound (3), 2,5-Dimethylfuran (4) | Toluene | 80 °C | exo-Adduct (5) | 50% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(p-tolyl)-1H-pyrrole-2,5-dione (this compound, 3) [1]
-
Combine solutions of p-toluidine (1) and maleic anhydride (2) in tetrahydrofuran (THF).
-
Stir the mixture for 15 minutes at room temperature.
-
Decant the solvent to isolate the solid maleamic acid intermediate.
-
To the solid, add acetic anhydride and sodium acetate.
-
Heat the mixture to 120 °C using microwave irradiation until cyclization is complete (monitor by TLC).
-
After cooling, perform an appropriate aqueous workup and purify the crude product by recrystallization or column chromatography to yield pure this compound (3).
Protocol 2: Synthesis of the exo-Diels-Alder Adduct (5) [1]
-
Dissolve 1-(p-tolyl)-1H-pyrrole-2,5-dione (3) and 2,5-dimethylfuran (4) in toluene.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC or ¹H NMR).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure exo-adduct (5).
Note: To favor the formation of the kinetic endo product, the reaction can be performed in diethyl ether at room temperature and protected from light.[1]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of the bicyclic adduct.
Application 2: Cycloaddition with Anthracene
The [4+2] cycloaddition of this compound with the central ring of anthracene is a high-yield reaction that produces a rigid, roof-shaped dibenzobarrelene structure. This scaffold is of interest in supramolecular chemistry and materials science. The reaction can be performed efficiently in a one-pot synthesis starting from the maleamic acid precursor.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Key Reagents/Solvents | Conditions | Product | Yield | Reference |
| Anthracene | p-Tolylmaleamic Acid | Acetic Anhydride, Sodium Acetate | Reflux, 80 °C | N-(4-Methylphenyl)-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboximide (1b) | 94% | [2] |
Spectroscopic Data for Product (1b):
-
IR (KBr, cm⁻¹): 1766 (s, C=O), 1699 (s br, C=O)
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 2.34 (s, 3H, CH₃), 5.61 (s, 2H, 9,10-H), 7.05 (m, 4H, aromatic), 7.15 (d, 2H, aromatic), 7.25 (d, 2H, aromatic), 7.45 (m, 4H, aromatic)
Experimental Protocol
Protocol 3: Synthesis of N-(4-Methylphenyl)-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboximide (1b)
-
Prepare the p-tolylmaleamic acid by reacting equimolar amounts of p-toluidine and maleic anhydride in a suitable solvent like ether or DMF.
-
In a flask equipped with a reflux condenser, combine the dried p-tolylmaleamic acid, anthracene, anhydrous sodium acetate, and acetic anhydride.
-
Heat the mixture to reflux (approx. 80°C) with stirring. This step facilitates the in-situ formation of this compound followed by the Diels-Alder reaction.
-
Continue refluxing until the reaction is complete, as monitored by the disappearance of the anthracene spot on a TLC plate.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure adduct (1b).
Visualization of Reaction Pathway
References
Application Notes and Protocols: p-Tolylmaleimide as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylmaleimide is a thiol-reactive compound that can be employed as a fluorescent probe for the detection and quantification of sulfhydryl groups in biomolecules. Its utility is primarily based on the Michael addition reaction between the maleimide moiety and a thiol, typically from a cysteine residue in a protein or a small molecule like glutathione. This reaction forms a stable, covalent thioether bond. While this compound itself exhibits fluorescence, its emission is sensitive to the local environment and can be significantly quenched in polar, protic solvents such as water. The formation of the thiol adduct can alter the photophysical properties of the fluorophore, leading to a change in fluorescence intensity, which forms the basis for its application as a fluorescent probe. These application notes provide an overview of the properties of this compound and detailed protocols for its use in labeling and detecting thiol-containing molecules.
Principle of Detection
The core mechanism of this compound as a fluorescent probe is the specific and efficient reaction with thiol groups. In aqueous solutions, N-aryl maleimides often exhibit low fluorescence quantum yields. Upon reaction with a thiol, the electronic structure of the maleimide is altered, which can lead to a change in its fluorescent properties. This "turn-on" or "turn-off" fluorescence response can be used to monitor the progress of the labeling reaction and to quantify the amount of thiol present in a sample.
Data Presentation
Photophysical Properties of N-Aryl Maleimides
Quantitative photophysical data for this compound is not extensively documented in peer-reviewed literature, likely due to its relatively low quantum yield in aqueous solutions, which limits its application as a bright fluorescent label. However, based on the general properties of N-aryl maleimides, the following table provides an estimate of its photophysical characteristics.
| Property | Unconjugated this compound (in organic solvent) | Thiol-Adduct (in aqueous buffer) |
| Excitation Maximum (λex) | ~350 - 400 nm | ~360 - 410 nm |
| Emission Maximum (λem) | ~450 - 500 nm | ~460 - 520 nm |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |
| Fluorescence Quantum Yield (Φ) | Moderate | Low to Moderate |
| Solvent Polarity Effect | Fluorescence quenched in polar, protic solvents | Fluorescence may be enhanced or quenched depending on the local environment |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer and Fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: The reduction and subsequent labeling should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the Reaction Buffer.
-
The first colored or UV-active fraction to elute will be the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Measure the absorbance of the purified labeled protein at 280 nm and the absorbance maximum of this compound (around 350-400 nm).
-
Determine the degree of labeling (DOL) using the Beer-Lambert law.
-
Measure the fluorescence emission spectrum of the labeled protein to confirm successful conjugation.
-
Protocol 2: Thiol Quantification using this compound
This protocol provides a method to quantify free thiols in a sample using this compound.
Materials:
-
Sample containing thiols (e.g., cell lysate, purified protein)
-
This compound
-
Thiol-free buffer (e.g., PBS, pH 7.2)
-
Cysteine or Glutathione standard solution
-
Fluorometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of cysteine or glutathione in the thiol-free buffer.
-
To each standard, add a fixed, excess concentration of this compound (e.g., 100 µM).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at the emission maximum of the this compound-thiol adduct.
-
Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.
-
-
Sample Preparation:
-
Dilute the sample in the thiol-free buffer to a concentration that falls within the range of the standard curve.
-
-
Reaction and Measurement:
-
Add the same concentration of this compound used for the standard curve to the diluted sample.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity of the sample under the same conditions as the standards.
-
-
Quantification:
-
Determine the thiol concentration in the sample by interpolating its fluorescence intensity on the standard curve.
-
Visualizations
Caption: Reaction of this compound with a thiol group.
Caption: Experimental workflow for protein labeling.
Application Notes and Protocols for p-Tolylmaleimide in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maleimide-functionalized polymers, with a specific focus on the potential application of p-Tolylmaleimide, in the formation of hydrogels for biomedical applications. The protocols detailed below are based on the well-established thiol-maleimide "click" chemistry, a Michael-type addition reaction, which is widely utilized for its high efficiency, specificity, and biocompatibility. While direct literature on this compound in hydrogel formation is not abundant, the principles outlined are readily adaptable. The p-tolyl group, being a hydrophobic moiety, may influence the hydrogel's mechanical properties, degradation rate, and its interaction with hydrophobic drugs.
Introduction to Thiol-Maleimide Chemistry in Hydrogel Formation
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for tissue engineering and drug delivery.[1][2][3] The formation of stable hydrogels relies on the crosslinking of polymer chains. Thiol-maleimide chemistry offers a robust and versatile method for covalent crosslinking under physiological conditions.[4][5][6] This "click" reaction involves the nucleophilic addition of a thiol group (-SH) to the double bond of a maleimide group, forming a stable thioether linkage.[4][7] This reaction is highly specific and proceeds efficiently at neutral pH without the need for catalysts or initiators that could be harmful to biological components.[1][5]
The use of maleimide-functionalized polymers, such as polyethylene glycol (PEG)-maleimide or hyaluronic acid (HA)-maleimide, allows for the creation of biocompatible and biodegradable hydrogels.[1][7] The incorporation of a p-tolyl group on the maleimide could potentially be achieved by using this compound in the synthesis of the functionalized polymer. This modification could enhance the hydrophobicity of the hydrogel, which may be advantageous for the controlled release of hydrophobic drugs or for tuning the mechanical strength of the hydrogel.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on thiol-maleimide based hydrogels. These values can serve as a baseline for designing experiments with this compound-containing hydrogels.
Table 1: Gelation Time of Thiol-Maleimide Hydrogels
| Polymer System | Polymer Concentration (wt%) | pH | Temperature (°C) | Gelation Time | Reference |
| PEG-(Mal)₂ + PEG-(SH)₂ | 10 | 7.4 | 25 | Minutes to hours | [1] |
| PEG-(Mal)₂ + PEG-(SH)₂ | 18.4 | 6.5 | 25 | ~24 hours | [1] |
| PEG-(Mal)₂ + PEG-(SH)₂ | 18.4 | 7.5 | 25 | ~10 minutes | [1] |
| PEG-(Mal)₂ + PEG-(SH)₂ | 18.4 | 8.0 | 25 | ~5 minutes | [1] |
| 4-arm-PEG-Mal + Chitosan-SH | 3 | 7.4 | Room Temp | Not specified, vial tilting method used | [3] |
| HA-Mal + 4-arm PEG-SH | 10 mg/mL | 7.0 | 37 | Rapid | [7] |
Table 2: Mechanical and Swelling Properties of Thiol-Maleimide Hydrogels
| Polymer System | Property | Value | Reference |
| PEG SH-Mal Hydrogel | Swelling Ratio (weight) | 23 ± 3 | [1] |
| PEG-Keratin Hydrogel | Storage Modulus (G') | Varied with PEG molar mass | [4] |
| HA-based dscHA Hydrogels | Swelling Ratio (%) | 20 - 35 | [7] |
| HA-based dscHA Hydrogels | Elastic Modulus (G') | Increased with maleimide substitution | [7] |
| Chitosan-PEG Hydrogel | Degradation | ~65% after 2 weeks | [3] |
Experimental Protocols
Synthesis of Maleimide-Functionalized Polymer (General Protocol)
This protocol describes a general method for functionalizing a polymer with maleimide groups. This can be adapted for the use of this compound, assuming a suitable amine- or hydroxyl-reactive derivative of this compound is available or can be synthesized.
Materials:
-
Polymer with reactive groups (e.g., amine-terminated PEG, Hyaluronic Acid)
-
N-(α-maleimidoacetoxy)succinimide ester (AMAS) or similar maleimide-containing crosslinker
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolve the polymer (e.g., amine-terminated PEG) in DMF.
-
Add the maleimide crosslinker (e.g., AMAS) to the polymer solution in a desired molar ratio. The reaction conjugates the maleimide group to the polymer via an amide or ester linkage.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the maleimide-functionalized polymer by dialysis against deionized water for 3 days to remove unreacted crosslinker and byproducts.
-
Freeze-dry the purified solution to obtain the maleimide-functionalized polymer as a white powder.
-
Characterize the degree of maleimide substitution using ¹H NMR spectroscopy.[8]
Hydrogel Formation via Thiol-Maleimide Crosslinking
Materials:
-
Maleimide-functionalized polymer (e.g., PEG-maleimide)
-
Thiol-containing crosslinker (e.g., Dithiothreitol (DTT), PEG-dithiol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the maleimide-functionalized polymer in PBS (pH 7.4).
-
Prepare a stock solution of the thiol-containing crosslinker in PBS (pH 7.4).
-
To initiate gelation, mix the two solutions in a 1:1 molar ratio of maleimide to thiol groups.
-
Vortex the mixture vigorously for 10-30 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature or 37°C. Gelation will occur, and the time can be monitored by the vial tilting method (the gel is formed when the solution no longer flows).[3]
Characterization of Hydrogel Properties
3.3.1. Swelling Ratio Measurement
-
Prepare the hydrogel as described in section 3.2 in a pre-weighed mold.
-
After gelation, weigh the hydrogel to obtain the initial weight (W_initial).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and weigh it (W_swollen).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_initial) / W_initial] x 100.[7]
3.3.2. Rheological Measurement of Mechanical Properties
-
Use a rheometer with a parallel plate geometry to measure the viscoelastic properties of the hydrogel.
-
Place the hydrogel sample between the plates.
-
Perform a frequency sweep at a constant strain (typically 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[4]
-
A higher G' value indicates a more elastic and mechanically robust hydrogel.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Thiol-Maleimide Michael Addition Reaction for Hydrogel Formation.
References
- 1. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ formation of biocompatible and ductile protein-based hydrogels via Michael addition reaction and visible light crosslinking - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and Rheological Evaluation of Thiol–Maleimide/Thiol–Thiol Double Self-Crosslinking Hyaluronic Acid-Based Hydrogels as Dermal Fillers for Aesthetic Medicine [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing p-Tolylmaleimide Bioconjugation: A Technical Support Center
Welcome to the technical support center for p-tolylmaleimide applications. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation of this compound to cysteine-containing peptides.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the thiol-maleimide conjugation process.
Q1: What is the optimal pH for conjugating this compound to a peptide?
A1: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] Within this range, the cysteine's thiol group is sufficiently deprotonated to be reactive, while side reactions are minimized.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3][4]
Q2: My conjugation yield is low or non-existent. What are the common causes?
A2: Low conjugation efficiency can result from several factors. A systematic approach to troubleshooting is recommended:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][3][5] This renders the reagent inactive. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and avoid storage in aqueous buffers.[3]
-
Oxidized or Inaccessible Thiols: Maleimides react with free thiol (-SH) groups, not with oxidized disulfide bonds (S-S).[6][7][8] Ensure that any disulfide bonds in your peptide are fully reduced prior to conjugation. The target cysteine may also be sterically hindered and inaccessible.[9]
-
Incorrect Stoichiometry: The molar ratio of this compound to the peptide is critical. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[2][8][10] However, this should be optimized for each specific peptide.[10]
-
Suboptimal pH: Reaction rates slow down significantly at pH values below 6.5 because the thiol is less likely to be in its reactive thiolate anion form.[8] Conversely, pH above 7.5 increases the rate of hydrolysis and reaction with primary amines (e.g., lysine residues).[1][3]
Q3: How can I prevent disulfide bond formation in my peptide before conjugation?
A3: To ensure free thiols are available for reaction, disulfide bonds must be reduced.
-
Use a Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent as it is stable over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[2] A 10-100 fold molar excess of TCEP incubated for 20-30 minutes at room temperature is a standard procedure.[1][10][11]
-
Degas Buffers: To prevent re-oxidation of thiols by dissolved oxygen, all buffers should be degassed by vacuum or by bubbling an inert gas like nitrogen or argon through them.[6][7]
Q4: I'm observing non-specific labeling or unexpected side products. What is happening?
A4: Several side reactions can occur, leading to a heterogeneous product mixture:
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their chemoselectivity and react with primary amines, such as the N-terminus or the side chain of lysine residues.[1][3]
-
Thiazine Rearrangement: If your peptide has an unprotected N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[12][13] This side reaction is more prominent at basic pH and can be suppressed by performing the conjugation at a lower pH (e.g., pH 5.0) or by acetylating the N-terminal amine.[12][13]
-
Retro-Michael Reaction: The thioether bond formed is potentially reversible, especially in the presence of other thiols.[1] This can lead to the transfer of the this compound group to other thiol-containing molecules. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to 8.5-9.0 after the initial conjugation is complete.[1]
Q5: What is the best method to purify the final peptide conjugate?
A5: The choice of purification method depends on the properties of your peptide and the scale of the reaction.
-
Size Exclusion Chromatography (SEC): Desalting columns (e.g., PD-10) are excellent for removing excess, unreacted this compound and other small molecules from the much larger peptide conjugate.[2][8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution technique ideal for purifying the final product and separating it from unreacted peptide and any side products.[6][11]
-
Dialysis: Dialysis can be used to remove small molecule impurities but is a much slower process compared to SEC.[2]
Data Presentation: Reaction Parameters
For successful conjugation, several parameters must be controlled. The tables below summarize key quantitative data for optimizing your reaction.
Table 1: Effect of pH on Thiol-Maleimide Reaction
| pH Range | Thiol Reactivity | Amine Reactivity (Side Reaction) | Maleimide Hydrolysis Rate | Recommendation |
|---|---|---|---|---|
| < 6.5 | Low / Slow | Negligible | Very Low | Not recommended due to slow kinetics.[8] |
| 6.5 - 7.5 | Optimal | Low / Negligible | Moderate | Optimal range for chemoselective conjugation. [1][3] |
| > 7.5 | High | Significant | High / Rapid | Not recommended due to loss of selectivity and rapid reagent degradation.[1][3][5] |
Table 2: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reaction pH | 7.0 - 7.2 | Provides a good balance between reaction rate and stability.[2][3] |
| Molar Excess of Maleimide | 10 - 20 fold | Should be optimized empirically for each specific peptide.[2][8][10] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours). 4°C can be used for overnight reactions to minimize degradation.[8][10][14] |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Monitor reaction progress by HPLC or mass spectrometry if possible.[10][14] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates.[6][7] |
| Solvent | Degassed aqueous buffer (PBS, Tris, HEPES).[6][11] | A small amount of organic co-solvent (DMSO, DMF) may be needed to dissolve the this compound.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Conjugation
This protocol provides a standard workflow for conjugating this compound to a cysteine-containing peptide.
-
Peptide Preparation: a. Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.[2][6] b. If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[1][11] c. Incubate the solution for 20-30 minutes at room temperature to ensure complete reduction of disulfides.[1][10]
-
This compound Preparation: a. Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[6][10]
-
Conjugation Reaction: a. Add the this compound stock solution to the reduced peptide solution to achieve the desired molar excess (e.g., 20-fold).[8] b. Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[8][14]
-
Quenching (Optional): a. To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess this compound.[8]
-
Purification: a. Remove unreacted this compound and quenching reagents using a desalting column (SEC) equilibrated with the desired storage buffer (e.g., PBS).[2] b. For higher purity, use preparative RP-HPLC.[11]
-
Analysis: a. Confirm successful conjugation and determine purity by analytical HPLC and/or mass spectrometry.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in this compound conjugation.
Caption: Thiol-Maleimide Michael Addition Reaction.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
Caption: Standard Experimental Workflow for Peptide Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. lifetein.com [lifetein.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: p-Tolylmaleimide Conjugation
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with p-Tolylmaleimide conjugation reactions.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the maleimide-thiol conjugation process, from low reaction efficiency to conjugate instability.
FAQ 1: Why is my conjugation yield low or non-existent?
Low conjugation efficiency is one of the most common issues. The problem can typically be traced back to one of three areas: the maleimide reagent, the availability of free thiols on your target molecule, or the reaction conditions.
Troubleshooting Steps:
-
Verify Maleimide Reactivity: The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation. This hydrolysis is significantly faster at higher pH and temperatures.[1][2]
-
Solution: Always use freshly prepared this compound solutions. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1][3][4] If maleimide-functionalized molecules must be stored, even for a short period, do so in a slightly acidic buffer (pH 6.0-6.5) at 4°C.[1] Storing maleimide-functionalized nanoparticles for 7 days at 20°C can lead to a ~40% loss of reactivity.[1][5][6]
-
-
Confirm Free Thiol Availability: The reaction requires a free sulfhydryl group (-SH). These groups can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[1][4]
-
Solution: If your protein or peptide has disulfide bonds, they must be reduced. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective and does not need to be removed prior to conjugation.[1][3] DTT (dithiothreitol) can also be used, but excess DTT must be removed (e.g., via spin column or dialysis) before adding the maleimide reagent, as it will compete for the reaction.[1] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[1]
-
-
Optimize Reaction Conditions: The pH, temperature, and stoichiometry of the reaction are critical for success.
-
Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][7] Below pH 6.5, the reaction rate slows considerably.[1] Above pH 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[7] The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[3][8] A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for optimization.[3][8]
-
FAQ 2: How can I be sure my conjugation is specific to the thiol group?
Specificity is a key advantage of maleimide chemistry, but side reactions can occur under suboptimal conditions.
Troubleshooting Steps:
-
Control the pH: The primary cause of non-specific reactions is a pH outside the optimal 6.5-7.5 range. At pH values above 7.5, the maleimide's double bond becomes susceptible to nucleophilic attack by primary amines, such as the epsilon-amino group of lysine residues.[7]
-
Analyze the Product: Use analytical techniques to confirm the site of conjugation.
-
Solution: Mass spectrometry (MS) is a powerful tool to confirm the mass of the final conjugate. Analyzing peptide fragments after enzymatic digestion (peptide mapping) can pinpoint the exact cysteine residue that was modified.[8]
-
FAQ 3: My conjugate is unstable and appears to be degrading or losing its payload. What is happening?
The thioether bond formed by the maleimide-thiol reaction (a thiosuccinimide linkage) can be unstable under certain physiological conditions.
Troubleshooting Steps:
-
Understand the Instability Mechanism: The thiosuccinimide linkage can undergo a retro-Michael reaction, which is essentially a reversal of the initial conjugation, leading to deconjugation. This is more likely to occur in the presence of other thiols, like glutathione in plasma.[7][9][10][11]
-
Solution 1 (Hydrolysis): After conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable, ring-opened form that is resistant to the retro-Michael reaction.[9] This hydrolysis is often slow for N-alkyl-substituted maleimides but can be a strategy for stabilization.[11]
-
Solution 2 (Transcyclization): For peptides with an N-terminal cysteine, a side reaction can lead to the formation of a stable six-membered thiazine ring, which can complicate purification but also offers a more stable linkage.[12] More advanced strategies involve designing the linker to promote an intramolecular transcyclization reaction after conjugation, which "locks" the structure and prevents reversal.[10][11][13]
-
Solution 3 (Alternative Chemistries): If stability remains a critical issue, consider alternative conjugation chemistries that form more robust bonds, such as those using carbonylacrylic reagents.[9]
-
Section 2: Reaction Parameters and Protocols
Optimizing Reaction Conditions
Successful conjugation depends on the careful control of several parameters. The table below summarizes key starting points for optimization.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for thiol specificity. Slower reaction below 6.5; potential lysine side reactions above 7.5.[1][7] |
| Temperature | 4°C to 25°C (Room Temp) | Slower kinetics at 4°C, but may be necessary for sensitive proteins.[8] |
| Reaction Time | 1-2 hours at RT; Overnight (8-16h) at 4°C | Monitor reaction progress to determine optimal time.[3][8] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. This must be optimized.[3][6] |
| Buffer Choice | PBS, HEPES, Tris | Must be free of thiols (e.g., DTT) and primary amines (unless part of the target).[3][4] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | This compound should be dissolved immediately before use to prevent hydrolysis.[1][3][4] |
General Experimental Protocol: Protein Conjugation
This protocol provides a general workflow for conjugating a this compound reagent to a thiol-containing protein.
-
Protein Preparation & Thiol Reduction: a. Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[4] Include 1-5 mM EDTA to chelate metal ions.[1] b. If disulfide reduction is needed, add TCEP to a 10-100 fold molar excess over the protein.[3] Incubate for 30-60 minutes at room temperature.[1] The protein solution can now be used directly.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3]
-
Conjugation Reaction: a. Add the maleimide stock solution to the reduced protein solution dropwise while gently stirring. Aim for a 10-20 fold molar excess of maleimide.[3][8] b. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[1] b. Purify the conjugate from excess maleimide and other reagents using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[1][14]
-
Characterization: a. Confirm successful conjugation and assess purity using SDS-PAGE, UV-Vis spectroscopy, HPLC, and/or Mass Spectrometry.[8]
Section 3: Visual Guides and Workflows
Reaction Pathway
The following diagram illustrates the desired maleimide-thiol conjugation reaction and the competing hydrolysis side reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues during your conjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
Technical Support Center: p-Tolylmaleimide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of p-Tolylmaleimide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during reactions with this compound?
A1: The primary side reactions involving this compound are similar to other N-substituted maleimides and can be broadly categorized as:
-
Hydrolysis: The maleimide ring is susceptible to opening in the presence of water, particularly at neutral to alkaline pH, forming a non-reactive maleamic acid derivative.[1][2] This can occur with the this compound reagent itself or the resulting conjugate.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in a Michael addition reaction with a thiol is potentially reversible. In environments with a high concentration of other thiols (e.g., glutathione in vivo), the this compound adduct can be transferred, leading to off-target effects.[2]
-
Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, their reactivity with primary amines (e.g., lysine residues in proteins) increases at pH values above 7.5.[3][4]
-
Rearrangement of N-terminal Cysteine Adducts: Conjugates formed with N-terminal cysteine residues in peptides or proteins can undergo rearrangement to form a stable six-membered thiazine ring.[5]
-
Polymerization: Under certain conditions, maleimides can undergo anionic or free-radical polymerization, leading to the formation of oligomeric or polymeric side products.[6]
Q2: How can I minimize hydrolysis of this compound during my experiments?
A2: To minimize hydrolysis, it is recommended to:
-
Prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before initiating the reaction.[1]
-
If aqueous stock solutions are necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]
-
For long-term storage, keep this compound as a dry powder at the recommended temperature.
Q3: My Diels-Alder reaction with this compound is giving a low yield. What are the possible reasons?
A3: Low yields in Diels-Alder reactions with this compound, especially when using furan-based dienes, can be due to the reversibility of the reaction.[7][8] The stability of the resulting oxanorbornene adduct is influenced by factors such as temperature and the electronic properties of the reactants. High temperatures can favor the retro-Diels-Alder reaction.[7][8] Additionally, the formation of endo and exo diastereomers can complicate purification and affect the isolated yield.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Michael Addition (Thiol Conjugation)
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Prepare fresh this compound solutions in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5.[1][3] |
| Oxidation of Thiol | Ensure your thiol-containing molecule (e.g., cysteine residue in a protein) is in its reduced form. Pre-treat the sample with a reducing agent like TCEP, which does not need to be removed prior to conjugation. If using DTT, it must be removed before adding the maleimide. Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation.[1] |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to the thiol. A 10-20 fold molar excess of the maleimide is a common starting point. |
| Suboptimal pH | The reaction rate is optimal between pH 6.5 and 7.5. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction.[1] |
Issue 2: Presence of Multiple Products in Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Formation of Endo/Exo Diastereomers | The Diels-Alder reaction can produce both kinetically favored (endo) and thermodynamically favored (exo) products.[7] Characterize both products using techniques like NMR. Reaction temperature can influence the diastereomeric ratio; lower temperatures often favor the kinetic product. |
| Rearrangement of the Adduct | The initial Diels-Alder adduct, particularly with furan, can be unstable and undergo rearrangement, especially under acidic conditions. Buffer the reaction mixture and avoid acidic workups if the initial adduct is desired. |
| Retro-Diels-Alder Reaction | High reaction temperatures can promote the reverse reaction, leading to an equilibrium mixture of reactants and products.[7][8] Consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from p-toluidine and maleic anhydride.
Materials:
-
p-Toluidine
-
Maleic Anhydride
-
Tetrahydrofuran (THF)
-
Acetic Anhydride
-
Sodium Acetate
-
Microwave reactor (optional)
Procedure:
-
Dissolve p-toluidine in THF.
-
In a separate flask, dissolve an equimolar amount of maleic anhydride in THF.
-
Slowly add the maleic anhydride solution to the p-toluidine solution with stirring. A precipitate of the intermediate maleamic acid should form.
-
After stirring for 15-30 minutes, decant the solvent.
-
To the solid intermediate, add acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture. This can be done using conventional heating (e.g., reflux) or with microwave irradiation (e.g., 120°C).
-
Monitor the reaction for the formation of this compound and the disappearance of the starting material.
-
After completion, cool the reaction mixture and purify the this compound, for example, by recrystallization.
General Protocol for Michael Addition of a Thiol to this compound
Materials:
-
Thiol-containing molecule (e.g., peptide, protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
If necessary, reduce any disulfide bonds in the thiol-containing molecule by incubating with TCEP (e.g., 10-fold molar excess) for 30-60 minutes at room temperature.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the this compound stock solution to the solution of the thiol-containing molecule in the reaction buffer.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a small molecule thiol to react with any excess this compound.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: p-Tolylmaleimide Bioconjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions associated with the use of p-Tolylmaleimide for protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a protein?
A1: The primary reaction is a Michael addition, where the maleimide group of this compound reacts with a thiol (sulfhydryl) group from a cysteine residue on the protein.[1] This forms a stable thioether bond, creating a protein-small molecule conjugate.[2] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Q2: What are the main side reactions I should be aware of when using this compound?
A2: The primary side reactions include:
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond can reverse, especially in the presence of other thiols like glutathione, leading to the loss of the conjugated molecule.[4]
-
Hydrolysis: The maleimide ring can be opened by water (hydrolysis) to form an inactive maleamic acid derivative. This is more prevalent at pH values above 7.5.[2]
-
Thiazine Rearrangement: With proteins or peptides that have an N-terminal cysteine, an intramolecular rearrangement can occur to form a stable six-membered thiazine ring.[5][6]
-
Reaction with Amines: At pH values above 7.5, this compound can react with amine groups, primarily from lysine residues, leading to off-target labeling.[3]
Q3: My conjugation efficiency is low. What are the possible causes?
A3: Low conjugation efficiency can be due to several factors:
-
Hydrolysis of this compound: If your this compound stock solution is old or has been exposed to moisture, it may have hydrolyzed, rendering it inactive. Always use freshly prepared solutions.
-
Oxidized Cysteine Residues: The target cysteine residues on your protein may have formed disulfide bonds and are not available for reaction. Ensure your protein is fully reduced.
-
Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[3] A lower pH will slow down the reaction, while a higher pH will increase hydrolysis of the maleimide and side reactions with amines.[3]
-
Insufficient Molar Excess of this compound: A molar excess of the maleimide reagent is often needed to drive the reaction to completion.
Q4: How can I improve the stability of my this compound-protein conjugate?
A4: To improve stability and prevent the retro-Michael reaction, you can:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After conjugation, intentionally hydrolyzing the succinimide ring by raising the pH to 8-9 creates a stable maleamic acid thioether that is not susceptible to thiol exchange.[7]
-
Promote Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, allowing the thiazine rearrangement to complete will result in a more stable conjugate that is over 20 times less susceptible to glutathione-adduct formation.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Solution |
| Multiple peaks in HPLC/MS analysis of the conjugate | Formation of side products (hydrolyzed maleimide, lysine adducts, thiazine rearrangement). | Optimize reaction pH (6.5-7.5). Use fresh this compound solution. For N-terminal cysteine, consider if the thiazine product is acceptable or perform the reaction at a lower pH (~5.0) to minimize it.[6] |
| Loss of conjugated molecule over time in storage or in vivo | Retro-Michael reaction (thiol exchange) is occurring. | After conjugation, induce hydrolysis of the thiosuccinimide ring by incubating at pH 8-9 to form a stable, irreversible bond.[7] |
| No reaction or very slow reaction with the protein | Cysteine residues are not accessible or are oxidized (disulfide bonds). | Reduce the protein with a reducing agent like TCEP or DTT prior to conjugation. Ensure the reaction buffer is degassed to prevent re-oxidation. |
| Labeling of non-cysteine residues | Reaction with lysine residues due to high pH. | Perform the conjugation reaction at a pH between 6.5 and 7.5 to ensure selectivity for cysteine.[3] |
Quantitative Data on Side Reactions
The following tables summarize quantitative data related to the stability of maleimide-thiol conjugates and the rates of common side reactions.
Table 1: Half-life of Thiosuccinimide Adducts in the Presence of Glutathione (GSH)
| Maleimide Adduct | Thiol pKa | Half-life (hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 6.6 | 18 | 12.3 | [4][9] |
| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | 6.6 | 3.1 | 89.5 | [4][9] |
| N-aminoethyl maleimide (NAEM) - 4-mercaptophenylacetic acid (MPA) | 6.6 | Not Reported | Not Reported | [4][9] |
| NEM - 4-mercaptohydrocinnamic acid (MPP) | 7.0 | 258 | 0.8 | [4][9] |
| NEM - N-acetyl-L-cysteine (NAC) | 9.5 | Not Reported | Not Reported | [4][9] |
| NPM - N-acetyl-L-cysteine (NAC) | 9.5 | 3.6 | 90.7 | [4][9] |
Table 2: Rate of Maleimide Hydrolysis
| pH | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| 7.4 | 20 | 1.24 x 10⁻⁵ | [1] |
| 7.4 | 37 | 6.55 x 10⁻⁵ | [1] |
| 5.5 | 20 or 37 | Extremely slow | [1] |
| 8.5 - 12 | 25 | Rate increases with pH, with an arrest around pH 12 | [10] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).
-
If the protein contains disulfide bonds, add a 10-50 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like N-acetylcysteine to a final concentration of 1-10 mM.
-
Purify the conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Monitoring Conjugate Stability (Retro-Michael Reaction)
-
Sample Preparation:
-
Prepare the this compound-protein conjugate as described in Protocol 1.
-
Prepare a solution of glutathione (GSH) in the desired buffer (e.g., PBS, pH 7.4) at a physiologically relevant concentration (e.g., 1-10 mM).
-
-
Incubation:
-
Mix the conjugate with the GSH solution.
-
Incubate the mixture at 37°C.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by reverse-phase HPLC-MS.
-
Monitor the decrease in the peak corresponding to the intact conjugate and the appearance of peaks corresponding to the unconjugated protein and the GSH-adduct of this compound.
-
Protocol 3: Controlled Hydrolysis for Conjugate Stabilization
-
Conjugation:
-
Perform the conjugation reaction as described in Protocol 1.
-
-
pH Adjustment:
-
After the initial conjugation, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
-
Incubation:
-
Incubate the mixture at room temperature or 37°C.
-
-
Monitoring and Neutralization:
-
Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry. The mass of the conjugate will increase by 18 Da upon hydrolysis.
-
Once the hydrolysis is complete, neutralize the solution back to pH 7.0-7.5 for storage.
-
Visualizations
Caption: Michael addition of this compound to a protein cysteine residue.
Caption: Overview of this compound side reactions with proteins.
Caption: A logical workflow for troubleshooting this compound conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
p-Tolylmaleimide solubility issues in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with p-Tolylmaleimide in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous biological buffer (e.g., PBS, Tris, HEPES)?
A1: this compound has inherently low solubility in aqueous solutions. This is due to the hydrophobic nature of its tolyl group, which is an aromatic hydrocarbon.[1] To achieve dissolution in biological buffers, a water-miscible organic co-solvent is typically required.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous (water-free) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of this compound.[2][3] It is crucial to use a high-purity, anhydrous grade of these solvents to prevent premature hydrolysis of the maleimide group, which would render it unreactive towards thiols.
Q3: My this compound precipitates when I add the stock solution to my aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon is likely due to the "salting out" effect or the compound's poor solubility in the final aqueous buffer. When the concentrated organic stock solution is diluted into the aqueous buffer, the solubility limit of this compound in the mixed solvent system is exceeded, causing it to precipitate.
To prevent this, you can try the following:
-
Optimize the co-solvent percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO or DMF) in your reaction mixture is as low as possible, ideally below 10% (v/v).
-
Slow addition and mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations.
-
Work with more dilute solutions: If possible, use a more dilute stock solution and a larger volume of the aqueous buffer.
Q4: What is the optimal pH for working with this compound in biological buffers?
A4: For the reaction of maleimides with thiols (e.g., cysteine residues on proteins), a pH range of 6.5-7.5 is generally recommended.[4] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens, rendering it unreactive with thiols. The stability of the resulting thioether bond can also be affected by pH.
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in anhydrous DMSO or DMF at -20°C or -80°C, protected from light and moisture.[4] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution, which can compromise the compound's integrity. For best results, it is always recommended to prepare fresh solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the organic solvent (DMSO/DMF). | 1. Insufficient solvent volume. 2. Compound requires energy to dissolve. 3. Low-quality or non-anhydrous solvent. | 1. Ensure you are using a sufficient volume of solvent to achieve the desired concentration. 2. Gentle warming (up to 37°C) and vortexing can help. For persistent issues, sonication in an ultrasonic bath for short periods (2-5 minutes) can be effective. 3. Use a fresh vial of high-purity, anhydrous DMSO or DMF. |
| The this compound solution in organic solvent is cloudy or has particulates. | 1. Incomplete dissolution. 2. Concentration is above the solubility limit in the organic solvent. | 1. Continue vortexing and/or sonicate the solution. If particulates remain, you can centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes and carefully transfer the clear supernatant to a new tube. Note that this may result in a lower actual concentration. 2. Dilute the solution with additional anhydrous solvent. It is advisable to work with stock solution concentrations in the range of 10-20 mM. |
| Precipitation occurs upon adding the this compound stock solution to the aqueous buffer. | 1. "Salting out" or poor solubility in the aqueous buffer. 2. The buffer composition is incompatible. | 1. Optimize the percentage of the organic co-solvent to be as low as possible (ideally <10% v/v). Add the stock solution slowly while stirring. Consider using a formulation with solubilizing agents if compatible with your experiment (see Protocol 2). 2. For some applications, switching to a different buffer system might improve solubility. However, for most bioconjugation reactions, PBS, HEPES, or Tris at pH 7.0-7.5 are standard. |
| Low reactivity of this compound in the conjugation reaction. | 1. Hydrolysis of the maleimide group due to moisture in the stock solution or inappropriate buffer pH. 2. The concentration of the dissolved this compound is lower than expected due to incomplete dissolution or precipitation. | 1. Use anhydrous solvents for the stock solution and maintain the reaction buffer pH between 6.5 and 7.5. 2. Ensure the this compound is fully dissolved in the final reaction mixture. If you suspect precipitation, you may need to adjust your solubilization protocol. |
Quantitative Data on this compound Solubility
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (534.22 mM) | Hygroscopic DMSO can affect solubility; use a newly opened bottle.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.36 mM) | This formulation yields a clear solution and is suitable for in vivo studies.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.36 mM) | An alternative formulation for in vivo applications.[4] |
| Semi-aqueous media (e.g., 20% acetonitrile in 50 mM phosphate buffer, pH 7.4) | Sufficient for solubilizing N-aryl maleimides for reaction.[1] | N-aryl acrylamides, in contrast, showed poor solubility (<1 mM) in similar media.[1] |
Experimental Protocols
Protocol 1: General Method for Preparing this compound Working Solution for Bioconjugation
This protocol is suitable for most in vitro bioconjugation applications, such as labeling proteins or peptides with this compound.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add a sufficient volume of anhydrous DMSO to achieve a concentration of 10-20 mM. For example, to make a 10 mM stock solution, add 53.4 µL of anhydrous DMSO per 1 mg of this compound.
-
Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate for 2-5 minutes.
-
-
Prepare the Reaction Buffer:
-
Use a degassed biological buffer with a pH between 7.0 and 7.5, such as PBS, HEPES, or Tris. Buffers should not contain thiols (e.g., dithiothreitol or β-mercaptoethanol).
-
If you are labeling a protein with cysteine residues that may have formed disulfide bonds, reduce them first by adding a 10-100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or desalting columns before adding the maleimide.
-
-
Prepare the Final Working Solution:
-
Slowly add the desired volume of the this compound stock solution to your reaction buffer containing the molecule to be labeled, while gently vortexing or stirring.
-
Ensure that the final concentration of DMSO is kept to a minimum, preferably below 10% (v/v), to avoid precipitation and potential effects on protein structure.
-
Protocol 2: Formulation for Enhanced Aqueous Solubility (for in vivo or high concentration applications)
This protocol is adapted from a formulation shown to effectively solubilize this compound.[4]
-
Prepare a 10X DMSO Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration that is 10 times your desired final concentration (e.g., 25 mg/mL for a final concentration of 2.5 mg/mL).
-
-
Prepare the Vehicle:
-
In a separate tube, mix the following components in the specified order:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Mix thoroughly.
-
-
Combine and Dilute:
-
Add 100 µL of the 10X DMSO stock solution to the PEG300/Tween-80 mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Logical relationship of this compound solubility issues.
References
Technical Support Center: Thiazine Rearrangement in N-Terminal Cysteine Conjugation with p-Tolylmaleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-terminal cysteine conjugation using p-Tolylmaleimide and other maleimide-containing reagents. A key focus is understanding and managing the common side reaction of thiazine rearrangement.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: Unexpected Peak/Mass in LC-MS Analysis Post-Conjugation
Question: My LC-MS analysis shows a product with the same mass as my expected conjugate but with a different retention time. What could be the cause?
Answer:
This is a classic indicator of thiazine rearrangement. The initial Michael addition of the N-terminal cysteine thiol to the maleimide forms the expected succinimidyl thioether. However, the proximate free N-terminal amine can then act as a nucleophile, attacking the succinimide ring and leading to an intramolecular rearrangement to form a six-membered thiazine ring.[1][2][3][4] This rearranged product is a structural isomer of the intended conjugate and thus has the identical mass.[2]
Possible Causes:
-
Reaction pH: The rate of thiazine rearrangement is highly dependent on pH. Neutral to basic conditions (pH ≥ 7.0) significantly accelerate the rearrangement.[1][2][3][5]
-
Extended Reaction Times: Longer incubation periods, especially at neutral or basic pH, provide more opportunity for the rearrangement to occur.[2]
-
Amino Acid Adjacent to Cysteine: The identity of the amino acid adjacent to the N-terminal cysteine can influence the rate of thiazine formation.[1][3][6]
Solutions:
-
pH Optimization: The most effective way to minimize thiazine rearrangement is to perform the conjugation at an acidic pH (e.g., pH 6.0-6.5).[1][2][3] This protonates the N-terminal amine, reducing its nucleophilicity and thereby inhibiting the attack on the succinimide ring.[7]
-
Reaction Time: Monitor the reaction progress and quench it as soon as sufficient conjugation has occurred to limit the time for rearrangement.
-
N-Terminal Acetylation: If the N-terminal amine is not required for the final product's function, its acetylation will prevent the thiazine rearrangement.[7]
-
Analytical Confirmation: To confirm the presence of the thiazine isomer, tandem mass spectrometry (MS/MS) can be employed. The two isomers often exhibit distinct fragmentation patterns.[1][3][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[1][3][6]
Issue 2: Low Conjugation Yield
Question: I have lowered the pH to 6.0 to prevent thiazine rearrangement, but now my overall conjugation yield is very low. How can I improve my yield?
Answer:
While acidic pH is effective at preventing the thiazine side reaction, it can also slow down the desired thiol-maleimide conjugation. The optimal pH for the Michael addition is typically between 6.5 and 7.5.[2][7]
Possible Causes:
-
Suboptimal pH for Thiol-Maleimide Reaction: At lower pH values, the concentration of the more nucleophilic thiolate anion is reduced, leading to a slower reaction rate.[7]
-
Insufficient Reactant Concentration: Low concentrations of the peptide/protein or the this compound reagent can lead to an incomplete reaction, especially at a suboptimal pH.
-
Hydrolysis of Maleimide: Maleimide reagents can undergo hydrolysis, especially at higher pH and in aqueous solutions, rendering them unreactive towards thiols.[8][9]
Solutions:
-
Fine-Tune pH: Experiment with a pH range of 6.0 to 6.5 to find a balance between minimizing thiazine formation and achieving a reasonable conjugation rate.[2]
-
Increase Reactant Concentration: Increasing the concentration of one or both reactants can help drive the reaction to completion. A common starting point is a 5-20 fold molar excess of the maleimide reagent.[2]
-
Extend Reaction Time: At a lower pH, the reaction may require a longer incubation time to reach completion. Monitor the reaction over several hours.[2]
-
Fresh Reagents: Always use freshly prepared solutions of the maleimide reagent to avoid issues with hydrolysis.[8]
Frequently Asked Questions (FAQs)
Q1: What is thiazine rearrangement in the context of N-terminal cysteine conjugation?
A1: Thiazine rearrangement is an intramolecular cyclization that occurs after the initial conjugation of a maleimide to an N-terminal cysteine. The free N-terminal amino group attacks the succinimide ring of the newly formed thioether adduct, resulting in the formation of a more stable, six-membered thiazine ring structure.[1][2][4] This product is an isomer of the desired conjugate.[2]
Q2: What factors influence the rate of thiazine rearrangement?
A2: The primary factors are:
-
pH: The rate is significantly faster at neutral to basic pH (≥ 7.0) and is minimized at acidic pH (< 6.5).[1][2][3]
-
Amino Acid Adjacent to Cysteine: The nature of the neighboring amino acid can affect the rate of rearrangement, although the effect is generally within the same order of magnitude for different amino acids.[1][3][6]
-
Maleimide Structure: The N-substituent on the maleimide can also influence the rate of thiazine formation.[1][3]
Q3: How can I detect and differentiate the succinimidyl thioether and thiazine isomers?
A3: Since the two are isomers, they have the same mass and cannot be distinguished by mass spectrometry (MS) alone.[2] The recommended analytical techniques are:
-
UHPLC-MS/MS: Ultra-high-performance liquid chromatography can often separate the two isomers based on their different polarities, resulting in distinct retention times. Tandem mass spectrometry (MS/MS) can then be used to generate unique fragmentation patterns for each isomer, allowing for their unambiguous identification.[1][3][6]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for definitive structural elucidation of the thiazine ring.[1][3][6]
Q4: Is the thiazine rearrangement reversible?
A4: The thiazine rearrangement is generally considered irreversible under typical bioconjugation conditions.[2] Therefore, prevention is the key strategy to avoid this byproduct.
Q5: Are there any benefits to the thiazine rearranged product?
A5: Interestingly, yes. The thiazine linker has been shown to be more stable than the parent succinimidyl thioether linker. It is less susceptible to retro-Michael reactions and exchange with other thiols, such as glutathione, which can be advantageous for in vivo applications.[10] The formation of the thiazine linker is also a stereoselective process, yielding a single diastereomer.[10][11]
Quantitative Data
Table 1: Effect of pH on Thiazine Formation for CGF-MPA Adduct
| pH | Thiazine Conversion after 1 hour (%) |
| 7.3 | 6.1 |
| 8.4 | 17.6 |
Data adapted from a study on the conjugation of H-Cys-Gly-Phe-OH (CGF) with 3-maleimidopropionic acid (MPA).[1]
Table 2: Influence of Adjacent Amino Acid (X) on Thiazine Formation Rate for CXF-MPA Adducts at pH 7.3
| Peptide Conjugate (CXF-MPA) | Thiazine Conversion after 1 hour (%) |
| CKF-MPA | 8.7 |
| CGF-MPA | 6.1 |
| CSF-MPA | 4.8 |
| CLF-MPA | 4.3 |
| CEF-MPA | 3.4 |
Data represents the rate of thiazine formation for various tripeptide-MPA adducts at pH 7.3.[1]
Experimental Protocols
Protocol 1: Minimizing Thiazine Rearrangement (Acidic Conditions)
-
Buffer Preparation: Prepare a 100 mM sodium acetate or MES buffer at pH 6.0.
-
Peptide/Protein Preparation: Dissolve the N-terminal cysteine-containing peptide or protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Maleimide Reagent Preparation: Dissolve the this compound in an organic solvent like DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a thiol-containing reagent like N-acetylcysteine or L-cysteine to a final concentration of 10-fold molar excess over the initial maleimide concentration.
-
Purification: Purify the conjugate using appropriate chromatography methods, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
Protocol 2: Protocol for Thiol-Maleimide Conjugation at Neutral pH (where Thiazine Formation is likely)
-
Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4.
-
Peptide/Protein Preparation: Dissolve the N-terminal cysteine-containing peptide or protein in PBS to a final concentration of 1-5 mg/mL.
-
Maleimide Reagent Preparation: Dissolve the this compound in DMSO or DMF to a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.
-
Incubation: Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching solution (e.g., 1 M N-acetylcysteine) to a final concentration of 10-fold molar excess over the initial maleimide concentration.
-
Purification: Purify the conjugate from excess reagents via SEC or RP-HPLC.
Visualizations
Caption: Mechanism of Thiazine Rearrangement.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Tolylmaleimide Reaction Monitoring by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring p-Tolylmaleimide reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of monitoring this compound reactions by HPLC?
A1: The primary application is to track the progress of conjugation reactions, typically the reaction of the maleimide group with a thiol (e.g., from a cysteine residue in a protein or a small molecule). HPLC allows for the quantification of the starting material (this compound), the desired product (thiol-adduct), and any byproducts or degradation products over time.
Q2: What are the expected major peaks in my HPLC chromatogram when monitoring a reaction between this compound and a thiol-containing compound?
A2: You should expect to see a peak for your starting thiol, a peak for this compound, and a peak for the newly formed thioether conjugate. Depending on the reaction conditions and sample work-up, you may also see peaks for byproducts.
Q3: What is a common byproduct or side reaction I should be aware of when working with this compound?
A3: A common side reaction is the hydrolysis of the maleimide ring to form the corresponding maleamic acid.[1][2] This can occur both with the starting this compound and the thioether product, especially at neutral to basic pH.[1][2] This will appear as one or more new peaks in your chromatogram.
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: The most reliable method for peak identification is to use HPLC coupled with a mass spectrometer (HPLC-MS). This will provide the mass-to-charge ratio of the molecules in each peak, allowing for confirmation of their identity. If HPLC-MS is not available, you can run standards of your starting materials and, if possible, a purified standard of your expected product.
Q5: My this compound peak is disappearing, but I am not seeing a corresponding increase in my desired product peak. What could be happening?
A5: This could be due to several factors:
-
Hydrolysis: The this compound may be hydrolyzing to its maleamic acid form, which will elute at a different retention time.[1][2][3]
-
Precipitation: Your product may be precipitating out of solution, and therefore not being injected into the HPLC.
-
Multiple Products: The reaction may be forming multiple products that are not well-resolved, leading to a series of small peaks instead of one large product peak.
-
Detection Issues: Your product may not absorb well at the detection wavelength you are using.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks detected | - Detector lamp is off.- No mobile phase flow.- Incorrect sample preparation. | - Ensure the detector lamp is on.- Check the mobile phase level and look for leaks in the system.- Verify that the sample was correctly prepared and injected. |
| Drifting retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Increase the column equilibration time between runs.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
| Broad or split peaks | - Column contamination or degradation.- High injection volume or sample concentration.- Mismatch between sample solvent and mobile phase. | - Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase if possible. |
| Unexpected peaks appear | - Sample degradation (e.g., hydrolysis of maleimide).- Contamination of the mobile phase or sample.- Air bubbles in the system. | - Prepare fresh samples and analyze them promptly. Consider adjusting the pH to minimize hydrolysis.- Use high-purity solvents and clean sample vials.- Degas the mobile phase and purge the pump. |
| Loss of resolution | - Column aging.- Change in mobile phase pH. | - Replace the column.- Ensure the mobile phase pH is consistent and appropriate for the column. |
Experimental Protocols
General HPLC Method for Monitoring this compound Reactions
This method provides a starting point for monitoring the reaction of this compound with a thiol. Optimization may be required based on the specific thiol used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10-90% B
-
17-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Sample Preparation
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a solution that stops the reaction (e.g., a highly acidic solution if the reaction is base-catalyzed, or by immediate dilution into the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Quantitative Data Summary
The following table provides representative retention times for compounds involved in a typical reaction between this compound and a generic thiol. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound | Representative Retention Time (min) | Notes |
| Thiol Starting Material | 3.5 | Typically more polar, elutes earlier. |
| This compound | 12.8 | The starting maleimide. |
| Thiol-Maleimide Conjugate | 14.2 | The desired product, typically more hydrophobic than the starting materials. |
| p-Tolylmaleamic acid | 9.5 | Hydrolysis product of this compound. More polar than the maleimide. |
Diagrams
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Reaction pathway for this compound with a thiol.
References
Technical Support Center: Quenching Excess p-Tolylmaleimide in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching excess p-Tolylmaleimide in experimental reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of unreacted this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My quenching reaction appears to be incomplete. What are the common causes and how can I fix it?
A1: Incomplete quenching of this compound can stem from several factors. Here are the most common culprits and their solutions:
-
Insufficient Quencher Concentration: The molar ratio of the quenching agent to the excess this compound may be too low.
-
Solution: Increase the molar excess of the thiol-based quenching agent. A 10-50 fold molar excess relative to the initial amount of this compound is a good starting point.[1]
-
-
Suboptimal pH: The reaction between maleimides and thiols is highly pH-dependent, with optimal reactivity occurring between pH 6.5 and 7.5.[2][3][4]
-
Short Reaction Time: The quenching reaction may not have been allowed to proceed for a sufficient amount of time.
-
Degraded Quenching Agent: Thiol-based quenching agents can oxidize over time, reducing their effectiveness.
-
Solution: Use a fresh solution of the quenching agent for each experiment.
-
Q2: I'm observing unexpected side products after my quenching step. What could be the cause?
A2: The formation of unexpected side products is often due to the reactivity of the maleimide group under non-ideal conditions.
-
Reaction with Primary Amines: If the pH of your reaction is above 7.5, this compound can react with primary amines (e.g., lysine residues on a protein, or amine-containing buffers like Tris)[2][3].
-
Solution: Maintain the pH of your reaction strictly between 6.5 and 7.5. If a basic pH is required for other reasons, consider a different conjugation chemistry.
-
-
Hydrolysis of this compound: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, forming a non-reactive maleamic acid. While this effectively "quenches" the maleimide, it is an undesired side reaction if you are trying to form a specific thiol adduct.[2][3]
-
Solution: Perform the quenching reaction within the optimal pH range of 6.5-7.5.
-
Q3: Can the excess quenching agent affect my downstream purification or the stability of my final product?
A3: Yes, excess thiol-containing quenching agents can potentially interfere with subsequent steps.
-
Interference with Purification: High concentrations of small molecule thiols can interfere with certain purification techniques. For example, they can compete for binding sites on chromatography resins intended for thiol-based capture.
-
Reduction of Disulfide Bonds: If your product contains critical disulfide bonds for its structure and function, high concentrations of a strong reducing agent like 2-mercaptoethanol could potentially reduce them.
-
Solution: Use the minimum effective concentration of the quenching agent. Cysteine is a milder reducing agent than 2-mercaptoethanol and may be a better choice if disulfide bond integrity is a concern.
-
Q4: Which quenching agent should I choose: Cysteine or 2-Mercaptoethanol?
A4: Both L-cysteine and 2-mercaptoethanol are effective quenching agents for this compound. The choice depends on the specifics of your experiment:
-
L-Cysteine: Generally a milder and more biocompatible option. It is a good first choice for most applications, especially when working with sensitive proteins.
-
2-Mercaptoethanol: A more potent reducing agent. It is highly effective but has a strong odor and may be harsher on some proteins.[6][7]
Quantitative Data Summary
| Quenching Agent | Recommended Molar Excess (relative to this compound) | Recommended pH | Recommended Reaction Time | Key Considerations |
| L-Cysteine | 10 - 50 fold | 6.5 - 7.5 | 15 - 30 minutes at room temperature | Milder reducing agent, generally well-tolerated by proteins. |
| 2-Mercaptoethanol | 10 - 50 fold | 6.5 - 7.5 | 15 - 30 minutes at room temperature | Potent reducing agent with a strong odor. May be harsher on sensitive proteins.[6][7] |
Experimental Protocols
Protocol 1: Quenching Excess this compound with L-Cysteine
-
Prepare L-Cysteine Stock Solution: Prepare a fresh 1 M stock solution of L-cysteine in a suitable buffer (e.g., PBS) at pH 7.0.
-
Calculate Required Volume: Determine the molar amount of excess this compound in your reaction. Calculate the volume of the L-cysteine stock solution needed to achieve a 10-50 fold molar excess.
-
Add Quenching Agent: Add the calculated volume of the L-cysteine stock solution to your reaction mixture.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Proceed to Purification: The quenched reaction mixture is now ready for purification to remove the excess L-cysteine and the quenched this compound adduct.
Protocol 2: Monitoring the Quenching Reaction by UV-Vis Spectroscopy
The disappearance of the maleimide group can be monitored by the decrease in absorbance around 300 nm.
-
Record Initial Spectrum: Before adding the quenching agent, record the UV-Vis spectrum of your reaction mixture to determine the initial absorbance of the this compound.
-
Initiate Quenching: Add the thiol-based quenching agent to the reaction mixture.
-
Monitor Absorbance: At regular intervals (e.g., every 5 minutes), record the UV-Vis spectrum of the reaction mixture.
-
Determine Completion: The reaction is considered complete when the absorbance at the characteristic wavelength for the maleimide no longer decreases.
Protocol 3: Monitoring the Quenching Reaction by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC can be used to separate and quantify the unreacted this compound, the quenched adduct, and your product.[5][6]
-
Set up HPLC System: Use a C18 column with a suitable mobile phase gradient. A common system is:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Inject Initial Sample: Before adding the quenching agent, inject an aliquot of your reaction mixture to establish the retention time of the unreacted this compound.
-
Initiate Quenching: Add the thiol-based quenching agent.
-
Inject Time Points: At various time points during the quenching reaction, inject aliquots of the reaction mixture onto the HPLC.
-
Analyze Chromatograms: Monitor the disappearance of the this compound peak and the appearance of the quenched adduct peak to determine the reaction's progress and completion.
Visualizations
Caption: Workflow for quenching excess this compound.
Caption: Troubleshooting logic for this compound quenching.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
Validation & Comparative
A Head-to-Head Comparison: p-Tolylmaleimide vs. N-ethylmaleimide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation is critical to the success of their work. Maleimides are a popular class of compounds for their high reactivity and specificity towards thiol groups found in cysteine residues of proteins. This guide provides an objective, data-driven comparison of two commonly used maleimide derivatives: p-Tolylmaleimide, an N-aryl maleimide, and N-ethylmaleimide (NEM), an N-alkyl maleimide.
This comparison will delve into the key performance aspects of these reagents, including reaction kinetics and the stability of the resulting bioconjugates. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs, such as in the development of antibody-drug conjugates (ADCs) or for protein labeling.
Executive Summary: Key Differences at a Glance
While both this compound and N-ethylmaleimide are effective for thiol-specific bioconjugation, they exhibit important differences in their performance. N-aryl maleimides, such as this compound, have been shown to react faster with thiols compared to their N-alkyl counterparts like N-ethylmaleimide. Furthermore, the resulting thiosuccinimide adduct from this compound is more susceptible to hydrolysis, a characteristic that paradoxically leads to a more stable final conjugate by preventing the reversal of the initial conjugation reaction.
Quantitative Data Comparison
The following table summarizes the key quantitative data comparing the performance of this compound and N-ethylmaleimide in bioconjugation.
| Parameter | This compound (N-aryl) | N-ethylmaleimide (N-alkyl) | Rationale/Implication |
| Relative Reaction Rate with Thiols | ~2.5x faster | Baseline | Faster conjugation can be advantageous for time-sensitive applications and may require shorter incubation times.[1] |
| Conjugate Stability (Half-life of conversion in presence of glutathione) | Slower conversion (more stable adduct) | Faster conversion (less stable adduct) | The N-aryl substitution in this compound leads to a more stable thiosuccinimide adduct that is less prone to thiol exchange reactions. |
| Post-conjugation Succinimide Ring Hydrolysis | Faster | Slower | Rapid hydrolysis of the succinimide ring after conjugation "locks in" the conjugate, preventing the retro-Michael reaction and increasing overall stability.[1] |
Delving into the Chemistry: Reactivity and Stability
The core of the comparison between this compound and N-ethylmaleimide lies in the chemistry of their reaction with thiols and the subsequent stability of the formed covalent bond.
Reaction Kinetics
The reaction between a maleimide and a thiol is a Michael addition. The electrophilicity of the double bond in the maleimide ring is a key determinant of the reaction rate. N-aryl maleimides, like this compound, have been reported to react approximately 2.5 times faster with thiol groups on proteins compared to N-alkyl maleimides such as N-ethylmaleimide.[1] This can be attributed to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the maleimide double bond.
Conjugate Stability and the Role of Hydrolysis
A significant challenge in bioconjugation with maleimides is the potential for the reverse reaction, known as a retro-Michael reaction, which can lead to deconjugation of the payload. This is particularly problematic in the reducing environment of the cytoplasm.
Interestingly, the stability of the final conjugate is enhanced by the hydrolysis of the thiosuccinimide ring that is formed after the initial conjugation. This ring-opening reaction creates a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.
Herein lies a key advantage of this compound. The N-aryl substitution in this compound promotes a significantly faster rate of hydrolysis of the thiosuccinimide ring compared to the adduct formed with N-ethylmaleimide.[1] This rapid hydrolysis effectively stabilizes the conjugate shortly after its formation.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound and N-ethylmaleimide to proteins. These should be optimized for specific proteins and applications.
Materials
-
Protein containing free thiol groups (e.g., antibody with reduced disulfides or engineered cysteine residues)
-
This compound or N-ethylmaleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Experimental Workflow
Detailed Methodology
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, proceed to the next step. Otherwise, proceed to step 3.
-
-
Disulfide Bond Reduction (Optional):
-
Add a 10- to 50-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP by buffer exchange using a desalting column or dialysis.
-
-
Maleimide Conjugation:
-
Prepare a stock solution of this compound or N-ethylmaleimide in a water-miscible organic solvent such as DMSO or DMF (typically 10-20 mM).
-
Add a 5- to 20-fold molar excess of the maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Reactions with this compound may require shorter incubation times.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted maleimide and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the drug-to-antibody ratio (DAR) or the degree of labeling.
-
Assess the stability of the conjugate by incubating it in plasma or a solution containing a high concentration of a competing thiol (e.g., glutathione) and monitoring the integrity of the conjugate over time by HPLC or other analytical methods.
-
Conclusion and Recommendations
The choice between this compound and N-ethylmaleimide for bioconjugation depends on the specific requirements of the application.
-
This compound is the preferred reagent when the long-term stability of the bioconjugate is of paramount importance. Its faster reaction kinetics and, more significantly, the rapid hydrolysis of the resulting thiosuccinimide adduct lead to a more stable final product that is resistant to deconjugation. This makes it an excellent choice for in vivo applications such as the development of antibody-drug conjugates.
-
N-ethylmaleimide remains a viable and widely used reagent, particularly for in vitro applications or when the absolute long-term stability of the conjugate is less critical. Its lower cost and extensive characterization in the literature may also be factors in its selection.
For researchers in drug development and those working on bioconjugates intended for therapeutic use, the enhanced stability offered by this compound presents a clear advantage in producing more robust and reliable molecules.
References
Comparative analysis of N-substituted maleimides in polymer synthesis
For Researchers, Scientists, and Drug Development Professionals
N-substituted maleimides are a versatile class of monomers extensively utilized in polymer synthesis to create materials with a wide array of functionalities and properties. Their application spans from high-performance engineering plastics to advanced biomedical materials, including drug delivery systems. This guide provides a comparative analysis of N-substituted maleimides, focusing on the influence of the N-substituent on polymerization behavior and final polymer properties. We will delve into a comparison of N-aryl versus N-alkyl substituted maleimides, supported by experimental data and detailed protocols.
Performance Comparison of N-Substituted Maleimides
The nature of the substituent on the nitrogen atom of the maleimide ring significantly impacts the monomer's reactivity and the resulting polymer's characteristics. Here, we compare key performance indicators for polymers derived from representative N-aryl (N-phenylmaleimide) and N-alkyl (N-cyclohexylmaleimide) monomers.
| Property | Poly(N-phenylmaleimide) (N-Aryl) | Poly(N-cyclohexylmaleimide) (N-Alkyl) | Poly(N-dodecylmaleimide) (N-Alkyl) | Poly(N-(p-tolyl)maleimide) (N-Aryl) |
| Glass Transition Temperature (Tg) | ~233 °C | ~159 °C | Low T g | Higher than poly(N-phenylmaleimide) |
| Thermal Decomposition Temp. (TGA, 5% wt loss) | > 400 °C | ~350-400 °C | Not specified | Not specified |
| Polymerization Kinetics (Activation Energy in THF) | Lower | Higher | Not specified | Not specified |
| Mechanical Properties | High tensile strength and hardness[1] | More flexible | Waxy solid | Enhanced thermal and mechanical properties |
Note: The properties listed above are collated from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of representative N-substituted maleimides are provided below.
Synthesis of N-Phenylmaleimide (N-Aryl)[2]
Materials:
-
Maleic anhydride
-
Aniline
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ether
-
Ice
Procedure:
-
Formation of N-phenylmaleamic acid: Dissolve maleic anhydride in ether. To this solution, add a solution of aniline in ether dropwise with stirring. The resulting precipitate, N-phenylmaleamic acid, is collected by filtration.
-
Cyclization to N-phenylmaleimide: Suspend the N-phenylmaleamic acid in acetic anhydride containing anhydrous sodium acetate. Heat the mixture to facilitate the cyclization reaction.
-
Isolation and Purification: Pour the cooled reaction mixture into ice water to precipitate the crude N-phenylmaleimide. The product is then collected by filtration, washed with water, and can be further purified by recrystallization.
Synthesis of N-Cyclohexylmaleimide (N-Alkyl)
Materials:
-
Maleic anhydride
-
Cyclohexylamine
-
Toluene or similar azeotroping solvent
-
Dehydrating agent (e.g., acetic anhydride and sodium acetate, or a strong acid catalyst)
Procedure:
-
Amic Acid Formation: React maleic anhydride with cyclohexylamine in a suitable solvent to form N-cyclohexylmaleamic acid.
-
Cyclodehydration: The amic acid is then cyclized to the imide by removing water. This can be achieved by azeotropic distillation with a solvent like toluene in the presence of an acid catalyst, or by using a chemical dehydrating agent such as acetic anhydride and sodium acetate.
-
Purification: The resulting N-cyclohexylmaleimide can be purified by recrystallization or distillation.
Synthesis of N-dodecyl maleimide[3]
Materials:
-
Maleic anhydride
-
Dodecylamine
-
Tetrahydronaphthalene
-
ortho-Phosphoric acid
-
Methoxybenzoquinone
-
Zinc acetate
Procedure:
-
A solution of dodecylamine in tetrahydronaphthalene is added to a solution of maleic anhydride in tetrahydronaphthalene at 40°C.
-
Ortho-phosphoric acid, methoxybenzoquinone, and zinc acetate are added, and the mixture is heated to 210°C to effect the reaction.
-
The reaction mixture is cooled, and the N-dodecyl maleimide is isolated and purified.
Free Radical Polymerization of N-Substituted Maleimides[4]
Materials:
-
N-substituted maleimide monomer (e.g., N-phenylmaleimide or N-cyclohexylmaleimide)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Methanol (for precipitation)
Procedure:
-
Dissolve the N-substituted maleimide monomer and the initiator (AIBN or BPO) in the chosen anhydrous solvent in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and maintain for a specified time to achieve the desired polymer conversion.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Visualizing Polymer Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes in the synthesis and polymerization of N-substituted maleimides.
References
p-Tolylmaleimide crosslinking efficiency versus SMCC
A Comparative Guide to p-Tolylmaleimide and SMCC Crosslinking
For researchers and professionals in drug development and bioconjugation, the choice of a crosslinking reagent is critical to the efficacy and stability of the final product, particularly in the synthesis of antibody-drug conjugates (ADCs). This guide provides an objective comparison between this compound (p-TM), an N-aryl maleimide, and the widely used N-alkyl maleimide crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
The primary difference between these two crosslinkers lies in the stability of the resulting conjugate. While both react efficiently with thiol groups, the N-aryl substitution on this compound leads to a more stable final product, significantly reducing the risk of deconjugation observed with SMCC-linked molecules.
Quantitative Comparison of Crosslinker Performance
The following table summarizes the key performance differences between this compound and SMCC based on available experimental data for N-aryl and N-alkyl maleimides.
| Feature | This compound (N-Aryl Maleimide) | SMCC (N-Alkyl Maleimide) | Rationale & Significance |
| Thiol Reaction Rate | ~2.5x faster than N-alkyl maleimides[1][2] | Slower than N-aryl maleimides[1][2] | Faster kinetics can lead to higher crosslinking efficiency and shorter reaction times. |
| Conjugate Stability | High | Variable, prone to deconjugation[2][3][4] | Critical for in vivo applications to prevent premature drug release. |
| Deconjugation in Serum | <20% over 7 days[2][3][4] | 35-67% over 7 days[2][3][4] | Demonstrates the superior stability of N-aryl maleimide conjugates in a physiological environment. |
| Mechanism of Stabilization | Rapid hydrolysis of the thiosuccinimide ring[1][2][3][5] | Slow hydrolysis of the thiosuccinimide ring[6] | The ring-opened product from N-aryl maleimides is not susceptible to the retro-Michael reaction. |
| Primary Side Reaction | Maleimide hydrolysis (pre-conjugation) | Retro-Michael reaction (post-conjugation)[2][3][6] | Pre-conjugation hydrolysis can be minimized with fresh reagents; post-conjugation instability is a more significant issue. |
The Chemistry of Enhanced Stability with this compound
The increased stability of this compound conjugates stems from the electronic properties of the N-aryl substituent. After the initial thiol addition, the resulting thiosuccinimide ring in N-aryl maleimides is more susceptible to hydrolysis. This ring-opening reaction forms a stable product that is no longer reversible, effectively "locking" the conjugate and preventing the retro-Michael reaction that leads to deconjugation.
Experimental Protocols
The following are detailed protocols for a typical two-step crosslinking process, such as the creation of an antibody-drug conjugate (ADC).
General Workflow for ADC Preparation
The general workflow involves the reduction of native antibody disulfide bonds to generate free thiols, followed by conjugation with the maleimide-containing linker-drug.
Protocol 1: Antibody Reduction
This step is common for both this compound and SMCC-based conjugations.
-
Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 6.5-7.5. Degas the buffer to minimize thiol oxidation.
-
Antibody Preparation: Dilute the antibody to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Reduction Reaction: Add the reducing agent to the antibody solution. A molar excess of 10-20 fold of TCEP is typically used. Incubate at 37°C for 1-2 hours.[7][8]
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with the conjugation buffer (pH 6.5-7.5).
Protocol 2: Conjugation with Maleimide Reagent (p-TM or SMCC-linker)
-
Maleimide Reagent Preparation: Dissolve the this compound-linker-drug or SMCC-linker-drug in an organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the maleimide reagent solution to the reduced antibody solution. A molar excess of 5-10 fold of the maleimide reagent over the antibody is a common starting point. The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. For this compound, the reaction may be complete in a shorter time frame.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as N-acetylcysteine to consume any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted linker-drug and other small molecules.
Conclusion
For applications requiring high stability of the final conjugate, this compound and other N-aryl maleimides offer a significant advantage over SMCC and other N-alkyl maleimides. The propensity of N-aryl maleimide conjugates to undergo stabilizing hydrolysis rather than reversible deconjugation makes them a superior choice for the development of robust and effective bioconjugates, particularly for in vivo use. While SMCC remains a useful tool, researchers must be aware of the potential for instability of the resulting thioether bond.
References
- 1. mdpi.com [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p-Tolylmaleimide Adduct Stability for Drug Development Professionals
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the stability of the linker connecting the payload to the targeting moiety is of paramount importance. Maleimide-based linkers are widely employed due to their high reactivity and specificity towards thiol groups found in cysteine residues. However, the resulting thiosuccinimide linkage can be susceptible to degradation, leading to premature drug release and potential off-target toxicity. This guide provides a comprehensive overview of the p-Tolylmaleimide adduct stability assay, offering a comparative analysis with other maleimide derivatives and detailed experimental protocols for researchers in drug development.
Understanding Maleimide Adduct Instability: The Retro-Michael Reaction
The primary mechanism compromising the stability of maleimide-thiol adducts is the retro-Michael reaction.[1][2] This reaction is a base-catalyzed process where the thiosuccinimide linkage reverts to the original thiol and maleimide.[2] In a biological environment rich in thiols, such as glutathione (GSH), the released maleimide can react with these competing thiols, leading to a thiol exchange and deconjugation of the therapeutic payload.[1]
The stability of the thiosuccinimide linkage is influenced by several factors, including pH, temperature, and the nature of the substituent on the maleimide nitrogen.[2][3] Electron-withdrawing groups on the N-substituent can enhance the rate of a competing reaction, hydrolysis of the succinimide ring, which forms a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[4]
Below is a diagram illustrating the thiol-maleimide conjugation and the subsequent retro-Michael reaction leading to thiol exchange.
Caption: Thiol-maleimide conjugation and subsequent retro-Michael reaction leading to thiol exchange.
Comparative Stability of Maleimide Adducts
While specific kinetic data for this compound adducts is not extensively published, we can infer its likely stability by comparing it to other N-substituted maleimides. The electronic properties of the N-substituent play a crucial role. Aromatic substituents, like the tolyl group, can influence stability through resonance effects. The following table summarizes stability data for various maleimide-thiol adducts, highlighting the impact of different N-substituents and reaction conditions.
| Maleimide Derivative | Thiol Partner | Conditions | Half-life (t½) of Adduct | Reference |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 h | [3] |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 h | [3] |
| N-aminoethylmaleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | - (89.5% conversion) | [3] |
| N-ethylmaleimide (NEM) | N-acetylcysteine | Incubated with glutathione | 20 - 80 h | [5][6] |
| N-ethylmaleimide (NEM) | 3-mercaptopropionic acid | Incubated with glutathione | 20 - 80 h | [5][6] |
Note: The stability of the adduct is context-dependent, and the data presented should be considered as a guide. The tolyl group in this compound, being weakly electron-donating, may result in stability that is comparable to or slightly different from N-phenylmaleimide. Direct experimental evaluation is recommended.
Experimental Protocol: this compound Adduct Stability Assay
This protocol outlines a general method to assess the stability of a this compound adduct in the presence of a competing thiol, such as glutathione, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of a this compound-thiol adduct via the retro-Michael reaction and subsequent thiol exchange.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetylcysteine, a model peptide with a cysteine residue)
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Organic solvent for stock solutions (e.g., DMSO or DMF)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mM stock solution of the thiol-containing molecule in degassed phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of glutathione (GSH) in degassed phosphate buffer (pH 7.4).
-
-
Formation of the this compound Adduct:
-
In a microcentrifuge tube, mix the thiol-containing molecule and this compound in a 1:1.2 molar ratio in phosphate buffer (pH 7.4).
-
Incubate the reaction mixture at room temperature for 1-2 hours to ensure complete adduct formation.
-
Confirm the formation of the adduct by HPLC-MS analysis.
-
-
Stability Assay:
-
Dilute the pre-formed adduct to a final concentration of 0.1 mM in phosphate buffer (pH 7.4).
-
To initiate the stability assay, add GSH to the adduct solution to a final concentration of 10 mM (a 100-fold molar excess).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 1% TFA in water.
-
Store the quenched samples at 4°C until HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Separate the components using a suitable gradient of Mobile Phase A and B (e.g., 5-95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptides and 280 nm for the tolyl group).
-
The adduct, the released thiol, and the GSH-exchanged product will have distinct retention times.
-
-
Data Analysis:
-
Integrate the peak area of the remaining adduct at each time point.
-
Plot the percentage of the remaining adduct against time.
-
Calculate the half-life (t½) of the adduct under these conditions by fitting the data to a first-order decay model.
-
Below is a diagram of the experimental workflow.
Caption: Experimental workflow for the this compound adduct stability assay.
Alternative Strategies for Enhancing Adduct Stability
For applications requiring enhanced stability, several strategies can be employed:
-
Succinimide Ring Hydrolysis: Deliberately hydrolyzing the succinimide ring of the adduct by treatment at a slightly basic pH (e.g., pH 8-9) can create a stable, ring-opened structure that is resistant to the retro-Michael reaction.[2][7]
-
Transcyclization: For adducts formed with an N-terminal cysteine, an intramolecular transcyclization can occur, forming a more stable six-membered ring that "locks" the thioether linkage.[8][9]
-
Use of Alternative Maleimides: Employing maleimides with N-substituents that promote ring-opening hydrolysis can lead to more stable final conjugates.[4]
The stability of the linker is a critical design parameter in the development of targeted therapies. The this compound adduct stability assay provides a robust method for quantifying the susceptibility of the thiosuccinimide linkage to thiol exchange. By understanding the factors that influence adduct stability and employing strategies to mitigate degradation, researchers can design more effective and safer bioconjugates. This guide provides the foundational knowledge and a practical experimental framework for drug development professionals to assess and optimize the stability of their maleimide-linked therapeutics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Tunable Degradation of MaleimideâThiol Adducts in Reducing Environments - Bioconjugate Chemistry - Figshare [figshare.com]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to the Mass Spectrometric Characterization of p-Tolylmaleimide Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of modified proteins and peptides is paramount to ensure efficacy and safety. p-Tolylmaleimide is a thiol-reactive reagent used for the selective modification of cysteine residues. Mass spectrometry stands as a powerful analytical technique for the detailed characterization of these conjugates. This guide provides a comparative analysis of this compound conjugates with other common thiol-reactive reagents, supported by experimental data and detailed protocols for their characterization by mass spectrometry.
Mass Shift and Isotopic Distribution of Thiol-Reactive Reagents
The covalent attachment of a thiol-reactive reagent to a cysteine residue results in a specific and detectable mass increase. This mass shift is a primary indicator of successful conjugation. The reaction with maleimides occurs via a Michael addition of the thiol group to the maleimide double bond.
Table 1: Theoretical Mass Shifts for Common Cysteine-Modifying Reagents
| Reagent | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift upon Conjugation (Da) |
| This compound | C₁₁H₉NO₂ | 187.0633[1] | 187.0633 |
| N-Ethylmaleimide (NEM) | C₆H₇NO₂ | 125.0477[2][3] | 125.0477 |
| Iodoacetamide (IAM) | C₂H₄INO | 184.9338[4][5] | 57.0215 (carboxyamidomethylation) |
Note: The mass shift for iodoacetamide reflects the addition of an acetamide group and the loss of iodine.
Comparative Stability of Thiol Adducts
The stability of the conjugate bond is a critical factor, particularly for in vivo applications such as antibody-drug conjugates (ADCs). The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation.[6][7][8][9][10]
Table 2: Comparative Stability of Cysteine Adducts
| Reagent Class | Linkage Type | Stability Characteristics | Considerations |
| N-Aryl Maleimides (e.g., this compound) | Thiosuccinimide | Generally more stable than N-alkyl maleimides. The aromatic ring can influence the electronic properties of the maleimide, potentially reducing the rate of retro-Michael reaction.[10][11] Hydrolysis of the succinimide ring to the corresponding succinamic acid can occur, which stabilizes the linkage.[12] | The rate of hydrolysis and retro-Michael reaction can be influenced by the specific aryl substituent and local environment.[11][12] |
| N-Alkyl Maleimides (e.g., N-Ethylmaleimide) | Thiosuccinimide | Prone to retro-Michael reaction and thiol exchange in the presence of endogenous thiols.[8][9] The stability can be poor for long-circulating conjugates.[6] | Ring-opening hydrolysis is generally slower compared to N-aryl maleimides.[11] |
| Iodoacetamides (e.g., Iodoacetamide) | Thioether | Forms a very stable and essentially irreversible thioether bond.[13] | Generally less reactive than maleimides and may have lower specificity, with the potential to react with other nucleophilic residues at higher pH. |
Mass Spectrometric Fragmentation of this compound Conjugates
Tandem mass spectrometry (MS/MS) is employed to confirm the identity of the modification and pinpoint the site of conjugation. While specific fragmentation data for this compound is not widely published, the fragmentation of N-aryl maleimide conjugates is expected to yield characteristic product ions. Based on the known fragmentation of similar compounds, a proposed fragmentation pattern for a this compound-cysteine adduct is presented below.[14][15]
The fragmentation is expected to occur within the this compound moiety and at the peptide backbone. Cleavage of the succinimide ring and the bond between the sulfur and the cysteine beta-carbon can produce diagnostic ions.
Caption: Proposed fragmentation of a this compound-cysteine conjugate.
Experimental Protocols
A generalized workflow for the characterization of this compound conjugated peptides by LC-MS/MS is outlined below.
Protein/Peptide Alkylation with this compound
-
Protein Solubilization and Reduction:
-
Dissolve the protein of interest in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) containing a denaturant (e.g., 6 M urea or 0.1% Rapigest).
-
To label cysteine residues involved in disulfide bonds, reduce the protein by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add a freshly prepared solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to the protein solution. A 5- to 10-fold molar excess of the reagent over the total thiol content is typically used.
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Quenching:
-
Quench any unreacted this compound by adding a small excess of a thiol-containing compound such as DTT or L-cysteine.
-
-
Sample Cleanup:
-
Remove excess reagents and buffer components by buffer exchange, dialysis, or precipitation (e.g., acetone precipitation).
-
Proteolytic Digestion
-
Resuspend the alkylated protein in a digestion buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Load the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometric Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis
-
Database Searching:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, SEQUEST, or MaxQuant).
-
Specify the mass shift of this compound (187.0633 Da) as a variable modification on cysteine residues.
-
Other potential modifications, such as oxidation of methionine, should also be considered.
-
-
Data Validation and Site Localization:
-
Validate the identified modified peptides and determine the confidence of modification site localization using the scoring information provided by the search engine.
-
Manually inspect the MS/MS spectra of interest to confirm the presence of characteristic fragment ions.
-
Caption: Experimental workflow for mass spectrometric analysis.
Conclusion
The characterization of this compound conjugates by mass spectrometry is a robust approach for verifying covalent modification and determining the site of conjugation. The specific mass shift of 187.0633 Da provides a clear signature for this modification. While the thiosuccinimide linkage offers advantages in certain applications, its stability should be carefully considered, especially in comparison to the highly stable thioether bond formed by iodoacetamide. The provided experimental protocols offer a general framework for the successful analysis of this compound conjugated proteins and peptides, enabling researchers to confidently characterize their bioconjugates.
References
- 1. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. mdpi.com [mdpi.com]
- 13. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Purification Using p-Tolylmaleimide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is a cornerstone of experimental success. The ability to attach probes, tags, or therapeutic payloads to specific amino acid residues enables a deeper understanding of protein function, interactions, and the development of targeted therapies. This guide provides an objective comparison of p-Tolylmaleimide (pTM) with next-generation alternatives for the selective labeling and subsequent purification of cysteine-containing proteins, supported by available experimental data and detailed protocols.
Overview of Cysteine-Specific Labeling Chemistries
The selective modification of cysteine residues is a widely employed strategy in protein chemistry due to the relatively low abundance and high nucleophilicity of the thiol side chain.[1] This allows for site-specific labeling that can be difficult to achieve with more abundant residues like lysine. The primary chemistries discussed in this guide are Michael addition reactions targeting the sulfhydryl group of cysteine.
This compound (pTM) , as a representative N-alkyl maleimide, reacts with cysteine via a Michael addition to form a stable thioether bond. This chemistry is well-established and widely used for protein labeling. However, the resulting succinimide ring can be susceptible to hydrolysis and retro-Michael addition, which can lead to dissociation of the label, particularly in the presence of other thiols like glutathione in a cellular environment or in plasma.[2]
Next-generation alternatives have been developed to address the stability limitations of traditional maleimides. These include:
-
N-Aryl Maleimides: These compounds exhibit faster reaction rates with thiols and the resulting thio-succinimide ring undergoes rapid hydrolysis to a more stable, ring-opened structure that prevents the retro-Michael reaction.
-
Vinyl Sulfones: These reagents also react with thiols via a Michael addition to form a highly stable, irreversible thioether bond that is not susceptible to the same degradation pathways as maleimide adducts.[3]
-
Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazoles): These compounds offer excellent chemoselectivity for cysteine and form exceptionally stable conjugates, even in human plasma.[4]
Comparative Performance of Labeling Reagents
The choice of labeling reagent significantly impacts the efficiency of the conjugation reaction and the stability of the resulting protein conjugate. The following tables summarize key performance metrics based on available data for different classes of thiol-reactive compounds.
| Reagent Class | Typical Reaction Conditions | Typical Reaction Time | Labeling Efficiency | Key Advantages |
| N-Alkyl Maleimides (e.g., this compound) | pH 6.5-7.5, Room Temperature | 1-2 hours | High (>90%) | Well-established chemistry, readily available reagents. |
| N-Aryl Maleimides | pH 7.4, Room Temperature | < 1 hour | High (>90%) | Faster reaction rates than N-alkyl maleimides, increased conjugate stability. |
| Vinyl Sulfones | pH 7-9, Room Temperature | 2-4 hours | High (>90%) | Forms highly stable, irreversible thioether bonds. |
| Julia-Kocienski-like Reagents | Various buffer conditions, Room Temperature | Rapid | High | Superior stability of the conjugate, especially in plasma.[4] |
| Reagent Class | Linkage Type | Conjugate Stability | Notes |
| N-Alkyl Maleimides (e.g., this compound) | Thioether (succinimide ring) | Moderate | Prone to retro-Michael addition and hydrolysis, leading to potential label exchange with other thiols.[2] |
| N-Aryl Maleimides | Thioether (hydrolyzed succinimide ring) | High | The ring-opened structure prevents retro-Michael addition, leading to a more stable conjugate. |
| Vinyl Sulfones | Thioether | High | Forms a stable, irreversible thioether bond.[3] |
| Julia-Kocienski-like Reagents | Thioether | Very High | Demonstrates superior stability in human plasma compared to maleimide conjugates.[4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Cysteine-Containing Protein
This protocol provides a general guideline for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule like this compound.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound (10 mM stock solution in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted maleimide groups.
-
Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: General Procedure for Vinyl Sulfone Labeling of a Cysteine-Containing Protein
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: pH 7-9 (e.g., phosphate or borate buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry to determine the optimal incubation time.
-
Purification: Purify the labeled protein from unreacted reagents using size-exclusion chromatography or other suitable methods.
-
Characterization: Characterize the purified conjugate to determine the degree of labeling.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for protein labeling and purification, as well as a more specific workflow for studying protein-protein interactions using labeled proteins.
Conclusion
The choice of a cysteine-specific labeling reagent is a critical decision in experimental design. While this compound and other N-alkyl maleimides are effective and widely used, their limitations in terms of conjugate stability must be considered, especially for in vivo applications or experiments requiring long-term stability. Next-generation reagents such as N-aryl maleimides, vinyl sulfones, and Julia-Kocienski-like reagents offer significant advantages in forming more robust and stable protein conjugates. Researchers should carefully evaluate the requirements of their specific application, including the desired stability of the final conjugate, to select the most appropriate labeling chemistry. The detailed protocols and workflows provided in this guide serve as a starting point for developing and optimizing protein labeling and purification strategies for a wide range of research and drug development applications.
References
- 1. A Versatile Workflow for the Identification of Protein–Protein Interactions Using GFP-Trap Beads and Mass Spectrometry-Based Label-Free Quantification | Springer Nature Experiments [experiments.springernature.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of a cysteine residue in the active site of ERK and the MAPKK family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From protein design to high-throughput characterization : experimental workflows for studying protein interactions | Stanford Digital Repository [purl.stanford.edu]
Validating p-Tolylmaleimide Labeling Stoichiometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a critical step in the development of therapeutics, diagnostics, and research tools. Maleimide-based reagents, such as p-Tolylmaleimide, are widely used for their high reactivity and specificity towards free thiol groups on cysteine residues. However, ensuring the correct stoichiometry—the average number of label molecules per protein—is paramount for the efficacy, safety, and reproducibility of the final conjugate.
This guide provides an objective comparison of this compound labeling with alternative methods and presents detailed experimental protocols for validating labeling stoichiometry.
Comparison of Protein Labeling Chemistries
The choice of labeling chemistry is dictated by the available functional groups on the protein of interest and the desired stability of the resulting conjugate. While this compound targets cysteine residues, other reagents are available to target different amino acids.
| Feature | This compound (Maleimide Chemistry) | NHS Esters | Hydrazide Chemistry | Click Chemistry |
| Target Residue | Cysteine (Thiol group) | Lysine (Primary amine) | Aspartate, Glutamate (Carboxyl group, after activation) or Glycans (after oxidation) | Non-natural amino acids (e.g., containing azide or alkyne groups) |
| Bond Formed | Thioether | Amide | Hydrazone | Triazole |
| Specificity | High for thiols | Moderate (can react with N-terminus) | High for aldehydes/ketones | Very High (Bioorthogonal) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 | 4.5 - 6.0 | Physiological pH |
| Bond Stability | Generally stable, but can undergo retro-Michael addition | Very Stable | Reversible under acidic conditions | Very Stable |
| Advantages | High reactivity and specificity | Targets abundant lysine residues | Site-specific for glycans | High specificity, no side reactions |
| Disadvantages | Potential for conjugate instability (retro-Michael addition) | Can lead to heterogeneous products | Requires modification of the protein (oxidation or activation) | Requires introduction of non-natural amino acids |
Experimental Protocols for Stoichiometry Validation
Accurate determination of the labeling stoichiometry, often referred to as the Degree of Labeling (DOL), is crucial. The two most common methods for this are UV-Vis spectrophotometry and mass spectrometry.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method is rapid and accessible, relying on the distinct absorbance maxima of the protein and the labeling reagent.
Materials:
-
Labeled protein solution
-
Unlabeled protein solution (for blank)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification of the Conjugate: Remove any unreacted this compound from the labeled protein solution using a desalting column or dialysis.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and the wavelength of maximum absorbance for this compound (or the attached label if this compound is part of a larger molecule with a different chromophore).
-
Measurement:
-
Blank the spectrophotometer with the purification buffer.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and at the maximum absorbance wavelength of the label (A_max).
-
-
Calculation of DOL:
-
Protein Concentration (M):
-
Protein Concentration = (A_280 - (A_max * CF)) / ε_protein
-
Where:
-
A_280 is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the label's maximum absorbance wavelength.
-
CF is the correction factor (A_280 of the free label / A_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Label Concentration (M):
-
Label Concentration = A_max / ε_label
-
Where:
-
ε_label is the molar extinction coefficient of the label at its A_max.
-
-
-
Degree of Labeling (DOL):
-
DOL = Label Concentration / Protein Concentration
-
-
Protocol 2: Validation of Labeling Stoichiometry by Mass Spectrometry
Mass spectrometry provides a more precise determination of the labeling distribution and can identify the specific sites of modification.
Materials:
-
Labeled and unlabeled protein samples
-
Protease (e.g., trypsin)
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide)
-
LC-MS/MS system
-
Proteomics analysis software
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate both the labeled and unlabeled protein samples.
-
Digest the proteins into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against the protein sequence database.
-
Identify the peptides that contain the this compound modification. The mass shift corresponding to the mass of the this compound adduct will confirm the presence of the label.
-
By comparing the ion intensities of the labeled and unlabeled versions of a specific peptide, the extent of labeling at that particular cysteine residue can be quantified.
-
Summing the labeling efficiencies across all identified cysteine-containing peptides provides an overall DOL.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps.
Caption: Workflow for Determining Degree of Labeling by UV-Vis Spectrophotometry.
Caption: Workflow for Stoichiometry Validation by Mass Spectrometry.
Conclusion
The validation of labeling stoichiometry is a critical quality control step in the production of protein conjugates. While this compound offers a robust method for cysteine-specific labeling, researchers must be aware of the potential for instability in the resulting thioether bond. The choice of labeling chemistry should be carefully considered based on the specific application and the desired characteristics of the final product. The experimental protocols provided here offer reliable methods for determining the degree of labeling, ensuring the production of well-characterized and reproducible protein conjugates.
A Comparative Guide to the Thermal Stability of p-Tolylmaleimide Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the thermal stability of polymers derived from p-Tolylmaleimide and other closely related N-aryl substituted maleimides. The information presented is supported by experimental data from peer-reviewed sources to assist in material selection and development.
Executive Summary
Polymers derived from N-substituted maleimides are recognized for their impressive thermal stability, a critical attribute for applications in high-performance materials and demanding processing conditions. This guide focuses on a comparative analysis of poly(this compound) against other N-aryl substituted polymaleimides. The thermal properties, specifically the decomposition temperatures and glass transition temperatures, are key indicators of a polymer's performance under thermal stress.
Comparative Thermal Analysis Data
The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition profile. DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
While direct side-by-side comparative studies for the specific polymers listed are not extensively available in a single source, the following table compiles representative data gleaned from various studies on N-aryl substituted polymaleimides to provide a comparative perspective.
| Polymer Name | N-Substituent | Decomposition Onset (TGA, °C) | Glass Transition (Tg, °C) |
| Poly(this compound) | p-Tolyl | Data not available in comparative studies | Data not available in comparative studies |
| Poly(N-phenylmaleimide) | Phenyl | ~350 - 400 | ~195 - 230 |
| Poly(N-(m-chlorophenyl)maleimide) | m-Chlorophenyl | ~330 | Data not available in comparative studies |
Note: The data for Poly(N-phenylmaleimide) and Poly(N-(m-chlorophenyl)maleimide) are derived from independent studies and experimental conditions may vary. A direct comparison should be made with caution. Data for poly(this compound) in a directly comparable format was not identified in the surveyed literature.
Discussion
The thermal stability of N-aryl substituted polymaleimides is significantly influenced by the nature of the substituent on the phenyl ring. Generally, aromatic substituents contribute to the rigidity of the polymer backbone, leading to high thermal stability. The electron-donating or withdrawing nature of the substituent, as well as its steric hindrance, can affect intermolecular forces and chain mobility, thereby influencing both the decomposition temperature and the glass transition temperature. For instance, the presence of a chlorine atom in the meta position of the phenyl ring in poly(N-(m-chlorophenyl)maleimide) results in a decomposition onset of around 330°C.[1] Copolymers of N-phenylmaleimide with styrene have been reported to have a glass transition temperature of approximately 195.7°C.[2]
Experimental Protocols
The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) typically used for the thermal characterization of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative thermogravimetric curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter with a furnace and a sensitive system to detect heat flow differences.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example:
-
Heat from ambient to a temperature above the expected Tg at a rate of 10-20°C/min.
-
Hold isothermally for a few minutes.
-
Cool at a controlled rate (e.g., 10-20°C/min) to a temperature below the Tg.
-
Heat again at a controlled rate (e.g., 10-20°C/min) through the glass transition region.
-
-
Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram from the second heating scan. The Tg is typically determined as the midpoint of this transition.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the thermal stability of different polymers.
Caption: Workflow for comparing polymer thermal stability.
References
The In Vitro Efficacy of p-Tolylmaleimide-Linked ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides a comparative analysis of the in vitro efficacy of ADCs featuring a p-tolylmaleimide linker, focusing on cytotoxicity, bystander effect, and stability, supported by experimental data and detailed protocols.
The linker in an ADC is a pivotal component, ensuring the stable attachment of the cytotoxic payload to the monoclonal antibody in circulation and its efficient release upon internalization into target cancer cells. Maleimide-based linkers are widely employed for their reactivity with thiol groups on antibodies. Among these, derivatives such as this compound have been explored to enhance stability and efficacy. This guide delves into the in vitro performance of this compound-linked ADCs, offering a comparison with other linker technologies.
Comparative In Vitro Cytotoxicity
The primary measure of an ADC's efficacy is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. While direct head-to-head comparative studies detailing the in vitro cytotoxicity of this compound-linked ADCs against other specific maleimide derivatives are not extensively available in the public domain, we can infer performance by examining studies on related maleimide technologies.
A study comparing a traditional maleimide linker to a novel maleamic methyl ester-based linker provides valuable insights into the performance of thiol-reactive linkers. The data from this study can serve as a surrogate for understanding the expected efficacy of this compound-linked ADCs.
| Linker Type | ADC | Target Cell Line | IC50 (ng/mL) |
| Traditional Maleimide | mil40-mc-VC-PABC-MMAE | SK-BR-3 (HER2+) | Not explicitly stated, but comparative data suggests similar potency to the maleamic methyl ester linker. |
| Maleamic Methyl Ester | mil40-12b | SK-BR-3 (HER2+) | ~10 |
| Maleamic Methyl Ester | mil40-12b | BT-474 (HER2+) | ~15 |
| Maleamic Methyl Ester | mil40-12b | NCI-N87 (HER2+) | ~20 |
| Maleamic Methyl Ester | mil40-12b | SK-OV-3 (HER2+) | ~25 |
Data compiled from a study comparing maleamic methyl ester-based ADCs to traditional maleimide-based ADCs.
In Vitro Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative cancer cells, is a crucial attribute for ADCs, particularly in treating heterogeneous tumors. This effect is largely dependent on the physicochemical properties of the released payload. For ADCs utilizing a cleavable linker like a valine-citrulline (VC) peptide, the released payload (e.g., MMAE) is cell-permeable and can induce bystander killing.
In Vitro Stability
The stability of the linker is paramount to prevent premature payload release in circulation, which can lead to off-target toxicity. The stability of maleimide-based linkers can be influenced by factors such as steric hindrance and electronic effects of substituents on the maleimide ring. The p-tolyl group in this compound is expected to provide steric hindrance around the thioether bond, potentially enhancing its stability against retro-Michael reactions, a common degradation pathway for maleimide-based conjugates.
A comparative study on linker stability provides data on payload shedding in the presence of a thiol-containing compound (N-acetylcysteine) and in human plasma.
| Linker Type | Condition | Time Point | Payload Shedding (%) |
| Traditional Maleimide | N-acetylcysteine (21 days) | 21 days | ~31% |
| Maleamic Methyl Ester | N-acetylcysteine (21 days) | 21 days | ~9% |
| Traditional Maleimide | Human Plasma (14 days) | 14 days | ~13.3% |
| Maleamic Methyl Ester | Human Plasma (14 days) | 14 days | ~3.8% |
Data from a study comparing the stability of a traditional maleimide linker to a maleamic methyl ester linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are summaries of key in vitro experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol Summary:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control substances. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 1. Workflow for In Vitro Cytotoxicity (MTT) Assay.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol Summary:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line engineered to express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for a specified period.
-
Imaging and Analysis: Use fluorescence microscopy to specifically quantify the viability of the Ag- (fluorescent) cells.
-
Data Interpretation: A significant reduction in the viability of the Ag- cells in the co-culture compared to the ADC-treated Ag- monoculture indicates a bystander effect.[2][3]
Figure 2. Workflow for In Vitro Bystander Effect Assay.
ADC Internalization and Payload Release Signaling Pathway
The efficacy of an ADC is contingent on its successful internalization and the subsequent release of its cytotoxic payload.
Figure 3. ADC Internalization and Payload Release Pathway.
Conclusion
While direct comparative in vitro efficacy data for this compound-linked ADCs is limited in publicly accessible literature, the available information on related maleimide technologies suggests that they are a viable and potent option for ADC development. The introduction of the p-tolyl group is rationally designed to enhance linker stability, a critical factor for improving the therapeutic window of an ADC. The in vitro assays detailed in this guide provide a robust framework for evaluating the performance of this compound-linked ADCs and comparing them to other linker technologies. Further head-to-head studies are warranted to definitively establish the performance advantages of the this compound linker in various ADC constructs.
References
Safety Operating Guide
Proper Disposal of p-Tolylmaleimide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of p-Tolylmaleimide
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, a chemical utilized by researchers, scientists, and drug development professionals. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach, treating this compound as a hazardous substance, is mandated to ensure personnel safety and environmental compliance.
Quantitative Data Summary
For immediate reference, the following table summarizes key quantitative and safety data for this compound. This information is critical for safe handling during the disposal process.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | Fisher Scientific |
| Molecular Weight | 187.19 g/mol | Fisher Scientific |
| Melting Point | 86 - 90 °C / 186.8 - 194 °F | [1] |
| Boiling Point | 162 - 163 °C / 323.6 - 325.4 °F @ 12 mmHg | [1] |
| Appearance | Yellow Solid | [1] |
| Odor | Odorless | [1] |
| Acute Toxicity | Category 4 (Harmful if swallowed, inhaled, or in contact with skin) | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | |
| Eye Damage/Irritation | Causes serious eye damage | |
| Skin Sensitization | May cause an allergic skin reaction |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound waste. Adherence to these procedures is essential to mitigate risks.
1.0 Personal Protective Equipment (PPE) and Engineering Controls
1.1. Mandatory PPE: Before handling this compound, all personnel must wear the following:
- Chemical-resistant nitrile gloves.
- Safety glasses with side shields or chemical splash goggles.[2]
- A laboratory coat.[2] 1.2. Engineering Controls: All handling and packaging of this compound for disposal must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
2.0 Waste Collection and Segregation
2.1. Waste Container: Designate a specific, sealable, and clearly labeled container for solid this compound waste. The container must be constructed of a material compatible with organic compounds. 2.2. Labeling: The waste container must be labeled "Hazardous Waste" and clearly list "this compound" as a constituent. Include the date when waste was first added. 2.3. Waste Transfer:
- Carefully transfer solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.
- Avoid the generation of dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization. 2.4. Contaminated Materials: Place any disposables contaminated with this compound, such as weighing paper, pipette tips, and gloves, into the same solid hazardous waste container. 2.5. Decontamination of Tools: Decontaminate non-disposable tools (e.g., spatulas) by rinsing them with a suitable organic solvent (e.g., acetone or ethanol) into a designated liquid hazardous waste container.
3.0 Container Sealing and Temporary Storage
3.1. Sealing: Securely seal the lid of the hazardous waste container. 3.2. External Decontamination: Wipe the exterior of the container with a damp cloth to remove any potential external contamination. 3.3. Storage: Transport the sealed container to the laboratory's designated satellite accumulation area for hazardous waste. Store the container away from incompatible materials, heat sources, and high-traffic areas.
4.0 Final Disposal
4.1. Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container. 4.2. Regulatory Compliance: Ensure that all disposal procedures comply with local, state, and federal regulations for hazardous waste. Never dispose of this compound down the drain or in the regular trash.[3]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling p-Tolylmaleimide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of p-Tolylmaleimide, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Summary of Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The following table outlines the required PPE for handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] | Prevents skin contact which can cause irritation.[1] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities, consider impervious clothing.[3][6] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If dust generation is likely or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[3][5][7] | Prevents inhalation of dust which may cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Operational Plan
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.[3]
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid generating dust.[7]
-
Use non-sparking tools.[7]
-
Keep containers of this compound tightly closed when not in use.[8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the work area.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Promptly wash the affected area with plenty of soap and water.[3][10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
Disposal Plan
-
Waste Collection:
-
All this compound waste, including empty containers and contaminated disposable materials (e.g., gloves, weighing paper), must be collected as hazardous waste.[13]
-
Use a designated, properly labeled, and sealed container for solid chemical waste.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).[13]
-
Store the waste container in a designated satellite accumulation area until it is ready for pickup.
-
-
Disposal Procedure:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
